molecular formula C6H11NO3S B562342 N-Acetyl-S-methyl-L-cysteine-d3

N-Acetyl-S-methyl-L-cysteine-d3

Cat. No.: B562342
M. Wt: 180.24 g/mol
InChI Key: RYGLCORNOFFGTB-OJWMFZEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A labeled metabolite of acetaminophen.>

Properties

IUPAC Name

(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLCORNOFFGTB-OJWMFZEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to N-Acetyl-S-methyl-L-cysteine-d3. This deuterated standard is a critical tool in metabolism, pharmacokinetic, and toxicology studies, offering a stable isotope-labeled internal standard for the accurate quantification of its non-deuterated counterpart, N-Acetyl-S-methyl-L-cysteine.

Core Chemical Properties

This compound is the deuterated form of N-Acetyl-S-methyl-L-cysteine, a metabolite of various xenobiotics and a product of the mercapturic acid pathway.[1][2] The incorporation of three deuterium (B1214612) atoms on the S-methyl group provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₆H₈D₃NO₃SN/A
Molecular Weight 180.25 g/mol N/A
Exact Mass 180.0648 g/mol N/A
CAS Number 1279039-06-3N/A
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point 430.30 °C (for non-deuterated)[3]
Flash Point 214.10 °C (for non-deuterated)[3]
Storage Temperature 2°C - 8°C[3]

Metabolic Pathway: The Mercapturic Acid Pathway

N-Acetyl-S-methyl-L-cysteine is a final product of the mercapturic acid pathway, a major route for the detoxification and elimination of a wide range of electrophilic compounds.[2][4] This pathway involves the conjugation of the xenobiotic with glutathione (B108866) (GSH), followed by a series of enzymatic modifications.

The following diagram illustrates the key steps in the formation of mercapturic acids:

Mercapturic_Acid_Pathway cluster_0 Cellular Detoxification cluster_1 Extracellular/Membrane Processing cluster_2 Intracellular Acetylation cluster_3 Excretion Xenobiotic Electrophilic Xenobiotic (X) GSH_conjugate Glutathione Conjugate (GS-X) Xenobiotic->GSH_conjugate GSH GSH Glutathione (GSH) GSH->GSH_conjugate GST Glutathione S-transferase (GST) GGT γ-Glutamyl transpeptidase (GGT) CysGly_conjugate Cysteinylglycine Conjugate (CysGly-X) GSH_conjugate->CysGly_conjugate GGT->CysGly_conjugate Removes γ-Glutamyl Dipeptidase Dipeptidase Cys_conjugate Cysteine Conjugate (Cys-X) Dipeptidase->Cys_conjugate Removes Glycine NAT N-Acetyltransferase (NAT) Mercapturic_acid Mercapturic Acid (N-Acetyl-S-X-L-cysteine) Cys_conjugate->Mercapturic_acid NAT->Mercapturic_acid Acetylation Urine Urinary Excretion Mercapturic_acid->Urine Mercapturic_acid->Urine

Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

Experimental Protocols

The quantification of N-Acetyl-S-methyl-L-cysteine in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.[5]

General Protocol for Quantification in Urine using LC-MS/MS

This protocol is a representative method adapted from procedures for similar mercapturic acids.[6]

1. Sample Preparation:

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 4000 x g for 10 minutes to pellet any precipitate.

  • Aliquoting: Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) to each urine sample, calibrator, and quality control sample.

  • Acidification: Add 10 µL of 1 M hydrochloric acid to each tube to acidify the sample.

  • Vortexing: Vortex the samples for 10 seconds.

  • Extraction (Optional, if significant matrix effects are observed): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. For SPE, a mixed-mode cation exchange cartridge can be effective. For LLE, ethyl acetate (B1210297) is a common solvent.

  • Final Preparation: If no extraction is performed, directly inject the acidified and spiked sample into the LC-MS/MS system. If extraction is used, evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 2%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • N-Acetyl-S-methyl-L-cysteine: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

    • This compound: The precursor ion will be [M+3+H]⁺. The product ions will be shifted by 3 Da compared to the non-deuterated analyte.

  • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Experimental Workflow Diagram

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Urine Sample Spike Spike with This compound Sample->Spike Acidify Acidify Spike->Acidify Extract Optional: SPE/LLE Acidify->Extract Ready_Sample Sample ready for injection Acidify->Ready_Sample No Extract->Ready_Sample Yes LC HPLC/UHPLC (C18 column) Ready_Sample->LC MS Tandem Mass Spectrometer (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-S-methyl-L-cysteine-d3, a deuterated isotopologue of the N-acetylated form of S-methyl-L-cysteine. This compound serves as a valuable internal standard in quantitative mass spectrometry-based bioanalytical studies, owing to its chemical similarity to the endogenous analyte and its distinct mass. This guide outlines a feasible synthetic route, detailed analytical characterization methodologies, and expected data, presented in a format amenable to laboratory use.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the N-acetylation of L-cysteine, followed by the S-methylation of the resulting N-acetyl-L-cysteine using a deuterated methylating agent.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Acetylation of L-cysteine

This procedure follows established methods for the acetylation of amino acids.

  • Materials: L-cysteine hydrochloride monohydrate, acetic anhydride (B1165640), sodium hydroxide (B78521).

  • Procedure:

    • Dissolve L-cysteine hydrochloride monohydrate in a 1 N sodium hydroxide solution, maintaining the temperature at 0-5 °C using an ice bath.

    • To this cooled solution, add acetic anhydride dropwise while vigorously stirring. The pH of the reaction mixture should be monitored and maintained in the alkaline range by the concurrent addition of a sodium hydroxide solution.

    • After the addition of acetic anhydride is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

    • Acidify the reaction mixture to a pH of approximately 1-2 using concentrated hydrochloric acid.

    • Extract the product, N-acetyl-L-cysteine, with a suitable organic solvent such as ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-L-cysteine.

Step 2: S-methylation of N-acetyl-L-cysteine with d3-Methyl Iodide

This step introduces the deuterated methyl group onto the thiol moiety.

  • Materials: N-acetyl-L-cysteine, d3-methyl iodide, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetone).

  • Procedure:

    • Dissolve N-acetyl-L-cysteine in the chosen solvent.

    • Add the base to the solution to deprotonate the thiol group, forming a thiolate anion.

    • Add d3-methyl iodide to the reaction mixture. The reaction is typically carried out at room temperature and stirred for several hours.

    • Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

    • Upon completion, quench the reaction, typically by the addition of water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: S-Methylation-d3 L-Cysteine L-Cysteine Reaction1 N-Acetylation L-Cysteine->Reaction1 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction1 N-Acetyl-L-cysteine N-Acetyl-L-cysteine Reaction1->N-Acetyl-L-cysteine Reaction2 S-Methylation N-Acetyl-L-cysteine->Reaction2 d3-Methyl_Iodide d3-Methyl_Iodide d3-Methyl_Iodide->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound.

  • Method: A reversed-phase HPLC method is typically suitable.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength of approximately 210-220 nm.

  • Expected Outcome: A single major peak corresponding to this compound, with purity calculated from the peak area percentage.

ParameterTypical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL

Table 1: Example HPLC Method Parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Analysis Mode: High-resolution mass spectrometry (HRMS) (e.g., on a Q-TOF or Orbitrap instrument) provides accurate mass measurement.

  • Expected m/z: The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value. For C₆H₈D₃NO₃S, the expected monoisotopic mass is approximately 180.0645 Da.

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural confirmation. A characteristic neutral loss of the N-acetyl-L-cysteine moiety (129 Da) is often observed for such compounds[1].

IonCalculated Exact Mass (Da)
[M+H]⁺181.0718
[M+Na]⁺203.0537

Table 2: Calculated Exact Masses for Molecular Ions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized molecule.

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the protons in the molecule. The signal for the S-methyl group will be absent due to deuteration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms. The signal for the deuterated methyl group will appear as a multiplet with a lower intensity due to C-D coupling.

  • ²H NMR (Deuterium NMR): A deuterium (B1214612) NMR spectrum will show a signal corresponding to the deuterium atoms of the S-methyl-d3 group.

Proton AssignmentExpected Chemical Shift (δ, ppm) (for non-deuterated analog)
N-acetyl CH₃~2.0
S-methyl CH₃~2.1
β-CH₂~2.8-3.0
α-CH~4.5
NH~8.0

Table 3: Expected ¹H NMR Chemical Shifts for N-Acetyl-S-methyl-L-cysteine (in a suitable deuterated solvent like DMSO-d₆). Note: The S-methyl signal will be absent in the ¹H spectrum of the d3-analog.

Analytical Workflow Diagram

Analytical_Workflow Synthesized_Product Synthesized this compound Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Verification Structural Verification Synthesized_Product->Structural_Verification HPLC HPLC Purity_Assessment->HPLC MS Mass Spectrometry (HRMS, MS/MS) Structural_Verification->MS NMR NMR Spectroscopy (¹H, ¹³C, ²H) Structural_Verification->NMR Final_Characterization Fully Characterized Compound HPLC->Final_Characterization MS->Final_Characterization NMR->Final_Characterization

Caption: Workflow for the analytical characterization of the final product.

Concluding Remarks

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations and analytical techniques. Researchers should note that optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity. The detailed characterization workflow ensures the unambiguous identification and quality assessment of the final product, rendering it suitable for its intended application as an internal standard in demanding analytical studies.

References

N-Acetyl-S-methyl-L-cysteine-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted research applications of N-Acetyl-S-methyl-L-cysteine-d3 (SAMC-d3), a deuterated analogue of a key metabolite in xenobiotic detoxification. This document provides a comprehensive overview of its primary uses as an internal standard in mass spectrometry-based quantification, its role in metabolic studies, and its significance in the broader context of biomarker discovery. Detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows are presented to facilitate its integration into advanced research settings.

Core Applications in Research

This compound serves as a critical tool in analytical chemistry and metabolic research. Its primary applications stem from its nature as a stable isotope-labeled compound. The replacement of three hydrogen atoms with deuterium (B1214612) in the S-methyl group results in a molecule that is chemically almost identical to its endogenous counterpart but possesses a distinct mass. This property is invaluable for:

  • Internal Standard in Mass Spectrometry: The gold standard for accurate quantification of N-Acetyl-S-methyl-L-cysteine in biological matrices such as urine and plasma.[1] Its near-identical chemical and physical properties to the analyte ensure that it experiences similar extraction efficiencies, ionization responses, and chromatographic retention times, thus correcting for variations during sample preparation and analysis.[1][2]

  • Tracer in Metabolic Studies: Used to trace the metabolic fate of compounds that are methylated or otherwise lead to the formation of S-methyl-L-cysteine derivatives.[3] This allows researchers to elucidate metabolic pathways and quantify the flux through specific enzymatic reactions.

The non-deuterated form, N-Acetyl-S-methyl-L-cysteine (also known as S-methylmercapturic acid), is a urinary metabolite that can serve as a biomarker for exposure to various xenobiotics and endogenous compounds.[4][5] Therefore, the accurate measurement of this metabolite using its deuterated analogue is crucial in toxicology, environmental health, and clinical research.

Quantitative Data Presentation

The use of this compound as an internal standard enables the precise and accurate quantification of its non-deuterated counterpart in biological samples. Below are tables summarizing typical analytical performance data for such methods and urinary concentration levels found in human populations.

Table 1: Typical Analytical Method Validation Parameters for the Quantification of N-Acetyl-S-methyl-L-cysteine in Urine using LC-MS/MS with this compound as an Internal Standard.

ParameterTypical ValueDescription
Linearity (r²) >0.99Indicates a strong correlation between the detector response and the concentration of the analyte over a defined range.
Limit of Detection (LOD) 0.05 - 1.0 µg/LThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.1 - 3.0 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%RSD) <15%The relative standard deviation of measurements taken within a single day, indicating the repeatability of the method.
Inter-day Precision (%RSD) <20%The relative standard deviation of measurements taken on different days, indicating the reproducibility of the method.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of the analyte.
Matrix Effect Controlled by ISThe effect of co-eluting substances from the biological matrix on the ionization of the analyte, which is compensated for by the use of a stable isotope-labeled internal standard.[2]

Data compiled from representative studies on the quantification of mercapturic acids in urine using isotope-dilution mass spectrometry.[2][6][7][8]

Table 2: Urinary Levels of N-Acetyl-S-methyl-L-cysteine in Human Populations.

PopulationNMedian Concentration (µg/g creatinine)Concentration Range (µg/g creatinine)
Nonsmokers 4012.5Not Reported
Smokers 308.9Not Reported

Data from a study on the global profiling of urinary mercapturic acids.[5] The levels of N-acetyl-S-methyl-L-cysteine (MMA) were found to be significantly higher in nonsmokers in this particular study.[5]

Experimental Protocols

The following section provides a detailed methodology for a key experiment involving the use of this compound: the quantification of N-Acetyl-S-methyl-L-cysteine in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of N-Acetyl-S-methyl-L-cysteine in Urine

This protocol describes a typical workflow for the analysis of urinary N-Acetyl-S-methyl-L-cysteine using its deuterated internal standard.

Objective: To accurately measure the concentration of N-Acetyl-S-methyl-L-cysteine in human urine samples.

Materials:

  • Human urine samples

  • N-Acetyl-S-methyl-L-cysteine analytical standard

  • This compound (internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of N-Acetyl-S-methyl-L-cysteine (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From these stock solutions, prepare a series of working standard solutions by serial dilution in a mixture of water and acetonitrile (95:5, v/v) to create a calibration curve (e.g., 0.1 to 100 ng/mL).

    • Prepare a working internal standard solution (e.g., 50 ng/mL) by diluting the stock solution in the same solvent.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any precipitate.

    • To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (this compound).

    • Add 500 µL of 0.1% formic acid in water to acidify the sample.

    • Vortex the mixture for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the prepared urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-Acetyl-S-methyl-L-cysteine: Precursor ion (e.g., [M+H]⁺) to a specific product ion.

        • This compound: Precursor ion (e.g., [M+H]⁺+3) to a specific product ion.

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of N-Acetyl-S-methyl-L-cysteine in the urine samples from the calibration curve.

    • Normalize the concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The formation of N-Acetyl-S-methyl-L-cysteine is a key step in the mercapturic acid pathway, a major route for the detoxification of electrophilic xenobiotics. The following diagrams illustrate this pathway and a typical experimental workflow for using this compound.

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (R-X) GSH_Cong Glutathione Conjugate (R-SG) Xenobiotic->GSH_Cong GSH Glutathione (GSH) GSH->GSH_Cong GST Glutathione S-Transferase (GST) GSH_Cong->GST CysGly_Cong Cysteinyl-Glycine Conjugate GSH_Cong->CysGly_Cong - Glutamate GGT γ-Glutamyl Transpeptidase (GGT) CysGly_Cong->GGT Cys_Cong Cysteine Conjugate (R-S-Cys) CysGly_Cong->Cys_Cong - Glycine Dipeptidase Dipeptidase Cys_Cong->Dipeptidase Mercapturate Mercapturic Acid (N-Acetyl-S-R-L-cysteine) Cys_Cong->Mercapturate + Acetyl-CoA NAT N-Acetyltransferase (NAT) Mercapturate->NAT Excretion Urinary Excretion Mercapturate->Excretion

Figure 1: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

This pathway illustrates the enzymatic steps involved in the conversion of an electrophilic xenobiotic into a water-soluble mercapturic acid, which is then excreted in the urine.[9][10] N-Acetyl-S-methyl-L-cysteine is an example of a mercapturic acid where 'R' is a methyl group.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Urine Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Normalize Normalize to Creatinine Calibrate->Normalize Result Final Concentration Normalize->Result

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of N-Acetyl-S-methyl-L-cysteine-d3

This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of this compound. This deuterated analog of N-Acetyl-S-methyl-L-cysteine is a critical tool in metabolism, pharmacokinetic, and toxicology studies, often serving as an internal standard for quantitative analysis.[1] The elucidation of its precise chemical structure is paramount for its correct application and the interpretation of experimental results.

This document details the analytical techniques, experimental protocols, and data interpretation necessary to confirm the molecular structure, isotopic labeling, and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart is presented below. These properties are fundamental for the development of analytical methods.

PropertyThis compoundN-Acetyl-S-methyl-L-cysteine
Molecular Formula C₆H₈D₃NO₃SC₆H₁₁NO₃S
Molecular Weight 180.24 g/mol 177.22 g/mol
Monoisotopic Mass 180.0655 Da177.0459 Da
IUPAC Name (2R)-2-(acetyl-d3-amino)-3-(methylthio)propanoic acid(2R)-2-acetamido-3-(methylthio)propanoic acid
CAS Number Not specified; used as internal standard.[2]616-91-1 (unlabeled)[3][4]
Canonical SMILES CSCC(C(=O)O)NC(=O)C([2H])([2H])[2H]CSCC(C(=O)O)NC(=O)C

Synthesis Pathway

The synthesis of this compound typically involves the N-acetylation of L-cysteine followed by S-methylation, with the deuterated acetyl group being introduced using a deuterated acetylating agent. A general synthetic workflow is outlined below.

Synthesis_of_N_Acetyl_S_methyl_L_cysteine_d3 L_cysteine L-Cysteine N_acetyl_L_cysteine_d3 N-Acetyl-L-cysteine-d3 L_cysteine->N_acetyl_L_cysteine_d3 N-Acetylation N_acetyl_S_methyl_L_cysteine_d3 This compound N_acetyl_L_cysteine_d3->N_acetyl_S_methyl_L_cysteine_d3 S-Methylation acetic_anhydride_d6 Acetic Anhydride-d6 acetic_anhydride_d6->N_acetyl_L_cysteine_d3 methyl_iodide Methyl Iodide methyl_iodide->N_acetyl_S_methyl_L_cysteine_d3 base1 Base base1->N_acetyl_L_cysteine_d3 base2 Base base2->N_acetyl_S_methyl_L_cysteine_d3

A generalized synthetic pathway for this compound.

A common method for the N-acetylation of amino acids involves the use of acetic anhydride.[5] For the deuterated analog, acetic anhydride-d6 would be the reagent of choice. The subsequent S-methylation of the thiol group can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound relies on a combination of analytical techniques to confirm its molecular weight, structure, and the position of the deuterium (B1214612) labels.

Structure_Elucidation_Workflow cluster_confirmation Data Integration and Confirmation start Synthesized Compound ms Mass Spectrometry (MS) start->ms Molecular Weight and Fragmentation Pattern nmr Nuclear Magnetic Resonance (NMR) start->nmr Proton and Carbon Environment, Deuterium Label Position hplc High-Performance Liquid Chromatography (HPLC) start->hplc Purity and Retention Time final_structure Confirmed Structure of This compound ms->final_structure nmr->final_structure hplc->final_structure

Workflow for the structure elucidation of this compound.

Experimental Protocols

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight and fragmentation pattern of this compound, which confirms the presence of the deuterium atoms.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent system, such as a mixture of water, acetonitrile (B52724), and formic acid, at a concentration of approximately 1 µg/mL.

  • Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed on the parent ion to obtain fragmentation data. A neutral loss scan for 129 Da in negative ion mode can be a useful technique for identifying N-acetyl-cysteine conjugates.[6]

Expected Mass Spectrometry Data:

IonExpected m/z (d3)Expected m/z (d0)Notes
[M+H]⁺ 181.0728178.0532The +3.0196 Da mass shift confirms the presence of three deuterium atoms.
[M+Na]⁺ 203.0547200.0351Sodium adduct, commonly observed in ESI.
[M-H]⁻ 179.0583176.0386Deprotonated molecule in negative ion mode.

Fragmentation Pathway:

The fragmentation of N-acetylated amino acids often involves the loss of the acetyl group and cleavage of the amino acid backbone.

MS_Fragmentation parent [M+H]⁺ m/z = 181.0728 frag1 Loss of C₂D₃NO (acetyl-d3-amino group) m/z = 120.0267 parent->frag1 frag2 Loss of H₂O m/z = 163.0622 parent->frag2 frag3 Loss of COOH m/z = 136.0763 parent->frag3

Predicted MS/MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium labels and for the overall structural verification.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Solvent: A deuterated solvent that dissolves the sample, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), should be used.

  • Experiments:

    • ¹H NMR: To observe the proton signals. The absence of a signal for the N-acetyl methyl protons and the presence of other expected proton signals confirms the position of the deuterium labels.

    • ¹³C NMR: To observe the carbon signals and confirm the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): To establish correlations between protons and carbons and to aid in the complete assignment of the spectra.

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~4.4ddα-CH
~3.1ddβ-CH₂Diastereotopic protons
~2.9ddβ-CH₂Diastereotopic protons
~2.1sS-CH₃
Absent -N-CO-CD₃The signal for the acetyl methyl protons (typically around 2.0 ppm) will be absent due to deuteration.
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound and to establish its chromatographic behavior.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm) or by mass spectrometry.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition.

A stability-indicating RP-HPLC method can be developed to separate and quantify both the reduced and oxidized forms of cysteine derivatives.[7]

Conclusion

The structure elucidation of this compound is a multi-faceted process that requires the integration of data from mass spectrometry, NMR spectroscopy, and chromatography. The combination of these techniques allows for the unambiguous confirmation of the molecular formula, the specific location of the deuterium labels on the N-acetyl group, and the overall purity of the compound. This rigorous characterization is essential for its use as a reliable internal standard in quantitative bioanalytical studies. The methodologies described in this guide provide a robust framework for researchers and scientists in the field of drug development and metabolism to confidently verify the structure of this and other deuterated stable isotope-labeled compounds.

References

Physical and chemical properties of N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-methyl-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-methyl-L-cysteine, a metabolite of N-acetylcysteine (NAC). Due to the incorporation of deuterium, this compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices through mass spectrometry-based methods. This technical guide provides a detailed overview of the physical and chemical properties, proposed synthesis, analytical methodologies, and metabolic context of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Chemical Formula C₆H₈D₃NO₃S[1]
Molecular Weight 180.24 g/mol [1]
CAS Number 1279039-06-3[1]
Appearance White to off-white solid
Melting Point 85-88 °C[1]
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate, and Water.
Storage Recommended long-term storage at -20°C. May be stored at room temperature for short periods.

Synthesis and Purification

A potential synthetic pathway is outlined below:

Synthesis cluster_reagents Reagents cluster_product Product S-methyl-L-cysteine S-methyl-L-cysteine Reaction Reaction S-methyl-L-cysteine->Reaction 1. Base This compound This compound Reaction->this compound 2. Acidification Acetic_anhydride_d6 Acetic anhydride-d6 Acetic_anhydride_d6->Reaction Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Biological_Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification LC_MSMS->Quantification Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Quantification->Ratio Calibration Determine Concentration using Calibration Curve Ratio->Calibration Final_Concentration Final_Concentration Calibration->Final_Concentration Result Metabolism cluster_detox Detoxification & Antioxidant Defense cluster_methylation S-Methylation Pathway NAC N-Acetylcysteine Cysteine L-Cysteine NAC->Cysteine Deacetylation NASC N-Acetyl-S-methyl-L-cysteine NAC->NASC Methylation Glutathione Glutathione (GSH) Cysteine->Glutathione Glutathione Synthetase Detox Detoxification of Xenobiotics Glutathione->Detox ROS_Scavenging ROS Scavenging Glutathione->ROS_Scavenging Excretion Urinary Excretion NASC->Excretion

References

An In-Depth Technical Guide to N-Acetyl-S-methyl-L-cysteine-d3: Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Acetyl-S-methyl-L-cysteine-d3, a crucial tool in modern bioanalytical research. The document details its chemical properties, its primary application as a stable isotope-labeled internal standard in mass spectrometry, and the biochemical context of its use in the analysis of mercapturic acids.

Core Compound Data

This compound is the deuterated form of N-Acetyl-S-methyl-L-cysteine. The incorporation of three deuterium (B1214612) atoms (d3) results in a stable, heavier isotopologue of the parent molecule, making it an ideal internal standard for isotope dilution mass spectrometry.

PropertyValueCitations
CAS Number 1279039-06-3
Molecular Formula C₆H₈D₃NO₃S
Molecular Weight 180.24 g/mol
Primary Application Internal Standard (Mass Spectrometry)

Biochemical Context: The Mercapturic Acid Pathway

N-Acetyl-S-methyl-L-cysteine is a type of mercapturic acid. The mercapturic acid pathway is a critical detoxification route in the body for a wide range of xenobiotics and reactive electrophilic compounds.[1][2][3][4][5] Understanding this pathway is essential for interpreting the results of studies where this compound is used as an internal standard for its non-labeled counterpart or other mercapturic acids.

The formation of mercapturic acids involves a series of enzymatic steps that increase the water solubility of toxic compounds, facilitating their excretion in urine.[6] These urinary mercapturic acids can serve as valuable biomarkers for assessing exposure to various environmental and occupational toxins.[1]

Mercapturic_Acid_Pathway cluster_PhaseII Phase II Detoxification cluster_Processing Metabolic Processing cluster_Final Mercapturic Acid Formation Xenobiotic Electrophilic Xenobiotic (R-X) GST Glutathione S-Transferase (GST) Xenobiotic->GST Glutathione Glutathione (GSH) Glutathione->GST GS_Cong Glutathione Conjugate (R-SG) GST->GS_Cong GGT γ-Glutamyl transpeptidase GS_Cong->GGT CysGly_Cong Cysteinylglycine Conjugate GGT->CysGly_Cong Dipeptidase Dipeptidase CysGly_Cong->Dipeptidase Cys_Cong Cysteine Conjugate Dipeptidase->Cys_Cong NAT N-Acetyltransferase Cys_Cong->NAT Mercapturic_Acid Mercapturic Acid (N-Acetyl-Cysteine Conjugate) NAT->Mercapturic_Acid Excretion Urinary Excretion Mercapturic_Acid->Excretion Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Urine, Plasma) Spiking 2. Spiking with Internal Standard (this compound) Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Sample_Prep LC_Separation 4. Chromatographic Separation (LC) Sample_Prep->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Analyte/IS Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification 7. Analyte Quantification Data_Analysis->Quantification

References

Determining the Isotopic Purity of N-Acetyl-S-methyl-L-cysteine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of N-Acetyl-S-methyl-L-cysteine-d3, a deuterated analogue of the cysteine derivative. The incorporation of deuterium (B1214612) in place of hydrogen atoms can significantly alter the pharmacokinetic and metabolic profiles of drug candidates, making the precise determination of isotopic enrichment a critical aspect of drug development and metabolic research.[1] This document details the analytical techniques, experimental protocols, and data interpretation workflows required to accurately quantify the isotopic purity of this compound.

Introduction: The Significance of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. They serve as internal standards in quantitative mass spectrometry-based assays, tracers for metabolic studies, and as active pharmaceutical ingredients (APIs) with potentially improved metabolic stability. The "deuterium effect" can slow down metabolic processes, leading to longer half-lives and potentially reduced toxicity.

However, the synthesis of deuterated compounds rarely results in 100% isotopic enrichment. The final product is typically a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a d3-labeled compound, this means the presence of d0, d1, and d2 species alongside the desired d3 isotopologue. Regulatory agencies require a thorough characterization and quantification of these isotopologues. Therefore, robust analytical methods are essential to determine the isotopic purity and ensure the quality, consistency, and efficacy of the deuterated compound.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound.[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the different isotopologues of this compound. The relative abundance of each isotopologue is used to calculate the overall isotopic purity.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H-NMR) and deuterium (²H-NMR), provides detailed structural information and can be used to confirm the location of the deuterium labels. Quantitative NMR (qNMR) can also be employed to determine the degree of deuteration by comparing the integral of the residual proton signals to an internal standard.[3][4]

Quantitative Data Presentation

The isotopic purity of a batch of this compound can be summarized in the following tables. The data presented here is representative and intended for illustrative purposes.

Table 1: Isotopic Purity of this compound as Determined by HRMS

ParameterValue
Chemical FormulaC₆H₈D₃NO₃S
Monoisotopic Mass (d3)180.0618 u
Isotopic Enrichment (d3)98.5%
Chemical Purity (HPLC)>99%

Table 2: Relative Abundance of Isotopologues

IsotopologueMass (u)Relative Abundance (%)
d0 (C₆H₁₁NO₃S)177.04360.1
d1 (C₆H₁₀DNO₃S)178.04990.5
d2 (C₆H₉D₂NO₃S)179.05620.9
d3 (C₆H₈D₃NO₃S)180.062498.5

Experimental Protocols

4.1. Determination of Isotopic Purity by HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Materials and Reagents

  • This compound sample

  • N-Acetyl-S-methyl-L-cysteine (unlabeled standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

4.1.2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Prepare a similar solution of the unlabeled standard for comparison.

4.1.3. LC-HRMS Analysis

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Mass Analyzer: High-resolution (e.g., Orbitrap)

    • Scan Range: m/z 100-300

    • Resolution: >60,000

    • Acquisition Mode: Full scan

4.1.4. Data Analysis

  • Acquire the full scan mass spectrum for both the deuterated and unlabeled compounds.

  • Identify the isotopic cluster of the molecular ion [M+H]⁺.

  • Measure the intensity of the peaks corresponding to each isotopologue (d0, d1, d2, d3).

  • Calculate the relative abundance of each isotopologue.

  • The isotopic purity is reported as the relative abundance of the desired d3 isotopologue.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Standard Unlabeled Standard Standard->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC LC Separation Dilution->LC NMR NMR Analysis Dilution->NMR MS HRMS Analysis LC->MS MS_Data Mass Spectra MS->MS_Data NMR_Data NMR Spectra NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Final Report Purity_Calc->Report G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_calculation Purity Calculation Raw_Data Raw HRMS Data Spectrum Extract Mass Spectrum Raw_Data->Spectrum Isotope_Cluster Identify Isotope Cluster of [M+H]+ Spectrum->Isotope_Cluster Peak_Integration Integrate Peak Areas of Isotopologues Isotope_Cluster->Peak_Integration Relative_Abundance Calculate Relative Abundance Peak_Integration->Relative_Abundance Isotopic_Purity Determine Isotopic Purity (%) Relative_Abundance->Isotopic_Purity

References

The Gold Standard in Bioanalysis: A Technical Guide to N-Acetyl-S-methyl-L-cysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to control for analytical variability. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as N-Acetyl-S-methyl-L-cysteine-d3, have emerged as the "gold standard." This technical guide provides an in-depth exploration of the mechanism of action, practical application, and synthesis of this compound as an internal standard, offering a comprehensive resource for researchers and drug development professionals.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analogue of the analyte is added to the sample at the earliest stage of analysis.[1][2] The underlying assumption is that the stable isotope-labeled internal standard will behave identically to the endogenous, non-labeled analyte throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[3]

Because this compound is chemically indistinguishable from its non-deuterated counterpart, N-Acetyl-S-methyl-L-cysteine, it co-elutes during liquid chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4] The key distinction lies in its mass-to-charge ratio (m/z), which is higher by three daltons due to the replacement of three hydrogen atoms with deuterium (B1214612) atoms in the acetyl group. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[5]

By measuring the ratio of the signal intensity of the analyte to that of the internal standard, any variations introduced during the analytical process are effectively normalized. This results in a significant improvement in the accuracy, precision, and robustness of the quantitative data.[3]

Mechanism of Action: A Visual Representation

The mechanism of action for this compound as an internal standard can be visualized as a parallel workflow where both the analyte and the standard undergo the same processes, with the final quantification based on their relative signal intensities.

Internal_Standard_Mechanism Analyte N-Acetyl-S-methyl-L-cysteine (Analyte) Spiking IS This compound (Internal Standard) IS->Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->SamplePrep LC Liquid Chromatography (Co-elution) SamplePrep->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Ratio of Analyte/IS) MS->Quantification

Figure 1: Mechanism of Action of a Deuterated Internal Standard.

Quantitative Data and Mass Spectrometric Parameters

Accurate quantification using this compound relies on the precise measurement of both the analyte and the internal standard by the mass spectrometer. This is typically achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process provides high selectivity and sensitivity.

Based on the fragmentation patterns of N-acetylcysteine and related compounds, the following MRM transitions are proposed for the analysis of N-Acetyl-S-methyl-L-cysteine.

CompoundMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed MRM Transition
N-Acetyl-S-methyl-L-cysteine177.22178.1118.0178.1 → 118.0
This compound 180.24 181.1 121.0 181.1 → 121.0

Note: The primary fragmentation is the loss of the S-methyl group and cleavage of the amide bond. The d3-label on the acetyl group results in a corresponding 3 Da shift in the product ion.

Detailed Experimental Protocols

The following protocols provide a general framework for the quantification of N-Acetyl-S-methyl-L-cysteine in biological matrices, such as urine or plasma, using this compound as an internal standard. Optimization for specific instruments and matrices is recommended.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is a rapid and straightforward approach for removing the majority of proteins from a plasma or serum sample.

Materials:

  • Plasma or serum sample

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Ice-cold acetonitrile (B52724) with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol provides a more thorough cleanup of the urine matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine sample

  • This compound internal standard working solution (e.g., 1 µg/mL in water)

  • Methanol (B129727)

  • Water with 0.1% formic acid

  • Elution solvent (e.g., 5% ammonia (B1221849) in methanol)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 20 µL of the internal standard working solution and vortex.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water with 0.1% formic acid.

  • Loading: Load the urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water with 0.1% formic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Acetyl-S-methyl-L-cysteine: 178.1 → 118.0

    • This compound: 181.1 → 121.0

  • Collision Energy and other parameters: Optimize for the specific instrument.

Experimental and Quantification Workflow

The overall workflow from sample receipt to final data analysis is a critical aspect of achieving reliable results. The following diagram illustrates the key steps in a typical quantitative bioanalytical workflow using a deuterated internal standard.

Experimental_Workflow Sample Sample Collection (Urine, Plasma, etc.) Spike Spike with This compound Sample->Spike Preparation Sample Preparation (Protein Precipitation or SPE) Spike->Preparation LCMS LC-MS/MS Analysis (MRM Mode) Preparation->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) DataProcessing->Quantification

Figure 2: General Experimental Workflow for Quantification.

The principle of quantification relies on the linear relationship between the concentration of the analyte and the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed using standards of known analyte concentrations and a constant concentration of the internal standard.

Quantification_Principle cluster_Inputs Inputs Analyte_Peak Analyte Peak Area Ratio Calculate Ratio (Analyte Area / IS Area) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area IS_Peak->Ratio Cal_Curve Calibration Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration Ratio->Concentration

Figure 3: Principle of Isotope Dilution Quantification.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below, starting from commercially available deuterated precursors.

  • N-Acetylation of L-Cysteine using a deuterated acetyl source: L-cysteine is reacted with acetic anhydride-d6 in a suitable solvent to form N-acetyl-d3-L-cysteine.

  • S-Methylation: The resulting N-acetyl-d3-L-cysteine is then S-methylated using a methylating agent such as methyl iodide.

This process yields the desired this compound. Purification is typically achieved through recrystallization or chromatography to ensure high isotopic and chemical purity.

Conclusion

This compound serves as an exemplary internal standard for quantitative LC-MS analysis. Its chemical and physical properties, which closely mimic those of the endogenous analyte, allow for effective correction of analytical variability, leading to highly accurate and precise measurements. A thorough understanding of the principles of isotope dilution, coupled with robust and optimized experimental protocols, is essential for leveraging the full potential of this "gold standard" in bioanalysis. This guide provides the foundational knowledge and practical considerations for the successful implementation of this compound in research and drug development settings.

References

Commercial Sources and Technical Guide for N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key technical data, and relevant experimental applications for N-Acetyl-S-methyl-L-cysteine-d3. This stable isotope-labeled compound is a critical tool for researchers in biochemistry, pharmacology, and drug metabolism, primarily serving as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart and in metabolic studies.

Commercial Availability

This compound is available from specialized chemical suppliers. A primary source identified is Toronto Research Chemicals (TRC) , with the product being distributed through various scientific product retailers.

SupplierProduct NameCatalog NumberCAS Number
Toronto Research ChemicalsThis compoundA1866421279039-06-3

Technical Data

Quantitative data for this compound is crucial for its effective use in experimental settings. The following table summarizes the key specifications for the compound available from Toronto Research Chemicals. A Certificate of Analysis, available from the supplier, provides lot-specific data.[1]

ParameterSpecification
Chemical Formula C₆H₈D₃NO₃S
Molecular Weight 180.24 g/mol
CAS Number 1279039-06-3
Appearance White to Off-White Solid
Chemical Purity (typical) >98%
Isotopic Enrichment (typical) >99% atom % D
Storage Temperature -20°C

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of N-Acetyl-S-methyl-L-cysteine in biological samples.[2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it compensates for variability during sample preparation and analysis.[3]

Protocol: Quantification of N-Acetyl-S-methyl-L-cysteine in Biological Matrices using LC-MS/MS

This protocol provides a general framework for the analysis of N-Acetyl-S-methyl-L-cysteine in samples such as plasma or urine, utilizing this compound as an internal standard. Optimization for specific instruments and matrices is recommended.

1. Materials and Reagents

  • N-Acetyl-S-methyl-L-cysteine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyl-S-methyl-L-cysteine and this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetyl-S-methyl-L-cysteine primary stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (IS-WS): Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation

  • Thaw biological samples on ice.

  • To 100 µL of the biological sample (or calibration standard/quality control sample), add 10 µL of the IS-WS.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (to be optimized on the specific instrument):

      • N-Acetyl-S-methyl-L-cysteine: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of N-Acetyl-S-methyl-L-cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Pathways and Relationships

N-Acetyl-S-methyl-L-cysteine is a metabolite of S-methyl-L-cysteine, which is involved in the broader cysteine and methionine metabolic pathways. These pathways are fundamental for numerous cellular processes, including protein synthesis, antioxidant defense, and methylation reactions.

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase HCY Homocysteine SAM->HCY Methylation Reactions Cys Cysteine HCY->Cys Transsulfuration Pathway SMC S-Methyl-L-cysteine Cys->SMC Methylation GSH Glutathione Cys->GSH Pyruvate Pyruvate Cys->Pyruvate NASMC N-Acetyl-S-methyl-L-cysteine SMC->NASMC N-Acetylation

Caption: Cysteine and Methionine Metabolism.

The diagram above illustrates the metabolic relationship of N-Acetyl-S-methyl-L-cysteine within the broader context of cysteine and methionine metabolism. Methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor. Through a series of reactions involving homocysteine, cysteine is synthesized. Cysteine can then be methylated to form S-methyl-L-cysteine, which is subsequently N-acetylated to produce N-Acetyl-S-methyl-L-cysteine.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Processing (Peak Area Ratio vs. Concentration) MS->Data

Caption: LC-MS/MS Experimental Workflow.

This workflow diagram outlines the key steps in a typical quantitative analysis using this compound as an internal standard. The process begins with sample preparation, including the addition of the internal standard, followed by LC-MS/MS analysis and subsequent data processing to determine the concentration of the target analyte.

References

Methodological & Application

Application Note: High-Throughput Quantification of N-Acetyl-S-methyl-L-cysteine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-S-methyl-L-cysteine is an S-methylated derivative of N-acetyl-L-cysteine (NAC) and a human xenobiotic metabolite.[1] Its presence and concentration in biological fluids can be indicative of specific metabolic pathways or exposure to certain compounds, making it a potential biomarker in clinical and toxicological research.[2][3] Accurate and precise quantification of such biomarkers is crucial for reliable study outcomes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.[4][5] A deuterated internal standard, such as N-Acetyl-S-methyl-L-cysteine-d3, is chemically identical to the analyte and co-elutes, ensuring the most accurate correction for potential matrix effects and other sources of analytical variability.[6]

This application note provides a detailed protocol for the quantification of N-Acetyl-S-methyl-L-cysteine in human plasma using this compound as an internal standard. The described method is designed for high-throughput analysis, offering simplicity, robustness, and high sensitivity.

Experimental Workflow

The overall experimental workflow for the quantification of N-Acetyl-S-methyl-L-cysteine is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample onto LC System supernatant->injection Transfer for Analysis separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection on Tandem Mass Spectrometer ionization->detection peak_integration Peak Integration detection->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration report Report Concentration calibration->report

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • N-Acetyl-S-methyl-L-cysteine (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation
  • Thaw human plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, 5-95% B in 3.5 min, 95% B for 1 min, 5% B for 1 min

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Acetyl-S-methyl-L-cysteine: m/z 178.1 -> 118.1 (Quantifier), m/z 178.1 -> 72.1 (Qualifier) This compound: m/z 181.1 -> 121.1 (Quantifier)
Collision Energy (CE) To be optimized for the specific instrument.
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Quantitative Data

The following tables represent typical data from a method validation for the quantification of N-Acetyl-S-methyl-L-cysteine.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
N-Acetyl-S-methyl-L-cysteine1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC 3< 15< 1585 - 115
MQC 150< 15< 1585 - 115
HQC 750< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 395 - 10590 - 110
HQC 75095 - 10590 - 110

Metabolic Pathway Context

N-Acetyl-S-methyl-L-cysteine is a metabolite related to cysteine and methionine metabolism. The following diagram illustrates a simplified view of relevant pathways.

metabolism cluster_pathway Simplified Cysteine & Methionine Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Met->SAM ATP HCys Homocysteine SAM->HCys Methylation Reactions Cys L-Cysteine HCys->Cys Trans-sulfuration Pathway NAC N-Acetyl-L-cysteine (NAC) Cys->NAC Acetylation SMC S-Methyl-L-cysteine Cys->SMC Methylation NASMC N-Acetyl-S-methyl-L-cysteine NAC->NASMC Methylation SMC->NASMC Acetylation Xenobiotics Xenobiotics/Metabolites Xenobiotics->NASMC Detoxification/Metabolism

Caption: Simplified metabolic pathways related to N-Acetyl-S-methyl-L-cysteine.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of N-Acetyl-S-methyl-L-cysteine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision by correcting for matrix effects and other analytical variabilities.[4] This high-throughput method is well-suited for clinical research and drug development applications where accurate biomarker quantification is essential.

References

Application Note: Quantitative Analysis of Mercapturic Acids in Urine using N-Acetyl-S-methyl-L-cysteine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mercapturic acids (MAs) are N-acetyl-L-cysteine conjugates that are excretory end-products of the mercapturic acid pathway (MAP).[1][2][3][4][5] This pathway is a crucial detoxification route for a wide range of electrophilic xenobiotics and endogenous compounds.[1][2][4][5] The quantification of specific mercapturic acids in biological fluids, particularly urine, serves as a valuable tool for assessing exposure to environmental toxins, monitoring drug metabolism, and investigating oxidative stress.[1][2][4][6] This application note describes a robust and sensitive method for the quantitative analysis of various mercapturic acids in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Acetyl-S-methyl-L-cysteine-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7][8][9]

Principle

The method involves the dilution of urine samples and spiking with a known concentration of the internal standard, this compound. The samples are then subjected to a simple preparation step, followed by separation of the target mercapturic acids using reversed-phase liquid chromatography. Detection and quantification are achieved by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of each analyte to that of the internal standard is used to construct a calibration curve from which the concentration of the analytes in the samples is determined.

Experimental Protocols

1. Materials and Reagents

  • Standards: Reference standards for the target mercapturic acids and this compound (or other suitable deuterated MA standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Sample Collection: Human urine samples collected in polypropylene (B1209903) tubes and stored at -80°C until analysis.[10]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each mercapturic acid standard and the internal standard (this compound) in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target mercapturic acids at a suitable concentration by diluting the stock solutions with 50% methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in 50% methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a pooled urine matrix to achieve a desired concentration range.

3. Sample Preparation

  • Thaw frozen urine samples on ice.[10]

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each urine sample, add 10 µL of the internal standard working solution.

  • Add 390 µL of 0.1% formic acid in water and vortex thoroughly.[10]

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Representative LC-MS/MS Conditions

ParameterCondition
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 2% B, increase to 30% B over 10 min, then to 95% B over 2 min, hold for 2 min, and return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Specific precursor and product ions for each target mercapturic acid and the internal standard need to be optimized. A common neutral loss of 129 Da can be monitored.[10]

Quantitative Data

The performance of the method should be validated by assessing its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The following tables provide representative quantitative data based on typical values reported in the literature for similar assays.[7][8][9]

Table 2: Representative Method Validation Data

AnalyteCalibration Range (ng/mL)Accuracy (%)Precision (%RSD)
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)1 - 500> 0.99595 - 105< 10
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine (HPMA)1 - 500> 0.99593 - 107< 12
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA)2 - 1000> 0.9990 - 110< 15
Phenylmercapturic acid (PMA)0.5 - 250> 0.99897 - 103< 8

Table 3: Representative Limits of Detection and Quantification

AnalyteLOD (ng/mL)LOQ (ng/mL)
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)0.31.0
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine (HPMA)0.41.2
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA)0.82.0
Phenylmercapturic acid (PMA)0.150.5

Visualizations

Mercapturic Acid Metabolic Pathway

The following diagram illustrates the general metabolic pathway for the formation of mercapturic acids.

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (R-X) GSH_Conjugate Glutathione S-conjugate (R-SG) Xenobiotic->GSH_Conjugate Glutathione S-Transferase (GST) GSH Glutathione (GSH) GSH->GSH_Conjugate CysGly_Conjugate Cysteinylglycine S-conjugate GSH_Conjugate->CysGly_Conjugate γ-Glutamyl- transferase Cys_Conjugate Cysteine S-conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase MA Mercapturic Acid (N-Acetylcysteine S-conjugate) Cys_Conjugate->MA N-Acetyltransferase Excretion Urinary Excretion MA->Excretion

Mercapturic Acid Metabolic Pathway
Experimental Workflow for Mercapturic Acid Analysis

The following diagram outlines the experimental workflow for the quantitative analysis of mercapturic acids in urine.

Experimental_Workflow start Urine Sample Collection is_spike Spike with This compound (Internal Standard) start->is_spike dilute Dilution and Acidification is_spike->dilute centrifuge Centrifugation dilute->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_proc Data Processing and Quantification lcms->data_proc report Reporting of Concentrations data_proc->report

Quantitative Analysis Workflow

References

Application Notes and Protocols for N-Acetyl-S-methyl-L-cysteine-d3 in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-methyl-L-cysteine is a mercapturic acid, a class of metabolites formed through the glutathione (B108866) S-transferase (GST) detoxification pathway. This pathway is crucial for the biotransformation of a wide range of endogenous and xenobiotic electrophilic compounds. The quantitative analysis of mercapturic acids in biological fluids, such as urine, serves as a valuable tool for assessing exposure to toxic compounds and for studying the metabolic pathways of drugs and other xenobiotics. The use of stable isotope-labeled internal standards, such as N-Acetyl-S-methyl-L-cysteine-d3, is essential for accurate and precise quantification by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the preparation of metabolomics samples using this compound as an internal standard for the quantification of N-Acetyl-S-methyl-L-cysteine.

Mercapturic Acid Biosynthesis Pathway

The formation of mercapturic acids is a multi-step enzymatic process that primarily occurs in the liver and kidneys. It begins with the conjugation of an electrophilic compound with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form a cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to yield the corresponding mercapturic acid, which is then excreted in the urine.

MercapturicAcidPathway cluster_0 Cellular Detoxification Xenobiotic Electrophilic Xenobiotic/Metabolite GS_conjugate Glutathione Conjugate Xenobiotic->GS_conjugate + GSH GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GST->GS_conjugate catalysis CysGly_conjugate Cysteinylglycine Conjugate GS_conjugate->CysGly_conjugate - Glutamate GGT γ-Glutamyl- transferase GGT->CysGly_conjugate catalysis Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate - Glycine Dipeptidase Dipeptidase Dipeptidase->Cys_conjugate catalysis Mercapturic_Acid Mercapturic Acid (N-Acetyl-Cysteine Conjugate) Cys_conjugate->Mercapturic_Acid + Acetyl-CoA NAT N-Acetyltransferase NAT->Mercapturic_Acid catalysis Excretion Urinary Excretion Mercapturic_Acid->Excretion

Figure 1: Mercapturic Acid Biosynthesis Pathway.

Experimental Workflow for Sample Preparation and Analysis

The general workflow for the analysis of N-Acetyl-S-methyl-L-cysteine in biological samples involves sample collection, addition of the internal standard, extraction of the analyte, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

SamplePrepWorkflow cluster_SPE SPE Steps Start Start: Urine Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Condition 1. Condition SPE Cartridge Load 2. Load Sample Wash 3. Wash to Remove Interferences Elute 4. Elute Analyte and Internal Standard Condition->Load Load->Wash Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Figure 2: Experimental Workflow.

Detailed Experimental Protocol

This protocol is intended for the analysis of N-Acetyl-S-methyl-L-cysteine in urine samples.

Materials and Reagents:

  • N-Acetyl-S-methyl-L-cysteine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Centrifuge tubes

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of N-Acetyl-S-methyl-L-cysteine at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.

    • From these stock solutions, prepare working solutions for calibration curves and for spiking samples.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean centrifuge tube.

    • Spike each sample with 10 µL of a 10 µg/mL this compound working solution to achieve a final concentration of 100 ng/mL.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the spiked urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Representative):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Predicted):

      • The exact mass of N-Acetyl-S-methyl-L-cysteine is 177.0459 g/mol . A common adduct in positive ESI is the protonated molecule [M+H]+, which would have an m/z of approximately 178.05.

      • The d3-labeled internal standard would have an m/z of approximately 181.07 for the [M+H]+ ion.

      • Fragmentation of the precursor ion would likely involve the loss of the acetyl group or cleavage of the cysteine side chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-S-methyl-L-cysteine178.1116.115
This compound181.1119.115

Note: The optimal MRM transitions and collision energies should be determined empirically by infusing the analytical standards into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of mercapturic acids using stable isotope dilution LC-MS/MS. The values are representative and should be validated for each specific application.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Recovery 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Stability

N-Acetyl-S-methyl-L-cysteine and its deuterated analog are generally stable in frozen biological samples (-80°C). However, repeated freeze-thaw cycles should be avoided. Processed samples (reconstituted extracts) should be analyzed promptly or stored at 4°C for a short period (up to 24 hours) to minimize degradation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-Acetyl-S-methyl-L-cysteine in metabolomics samples. The detailed protocol provided herein, in conjunction with proper method validation, will enable researchers to obtain high-quality data for applications in toxicology, drug metabolism, and clinical research.

Application Notes and Protocols for N-Acetyl-S-methyl-L-cysteine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-methyl-L-cysteine, a metabolite of S-methyl-L-cysteine, is a compound of interest in pharmacokinetic (PK) and toxicokinetic studies due to its role as a biomarker of exposure to certain xenobiotics. The use of a stable isotope-labeled internal standard is crucial for the accurate quantification of analytes in biological matrices by mass spectrometry, as it compensates for variability in sample preparation and instrument response. N-Acetyl-S-methyl-L-cysteine-d3, the deuterium-labeled analog, serves as an ideal internal standard for the quantitative analysis of N-Acetyl-S-methyl-L-cysteine in biological samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic research.

Principle of Stable Isotope Labeling in Pharmacokinetics

Deuterium (d) labeling of drug molecules or their metabolites is a widely used strategy in pharmacokinetic studies.[3] The key principle is the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism at the site of deuteration if C-H bond cleavage is the rate-limiting step.[3] However, when used as an internal standard, the primary advantage of this compound lies in its chemical and physical properties being nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. Its different mass allows for simultaneous detection and quantification by a mass spectrometer.[2]

Applications

  • Internal Standard for Bioanalytical Methods: this compound is primarily used as an internal standard for the accurate quantification of N-Acetyl-S-methyl-L-cysteine in various biological matrices such as plasma, urine, and tissue homogenates.[1][4]

  • Pharmacokinetic/Toxicokinetic Studies: Enables the precise determination of the concentration-time profile of N-Acetyl-S-methyl-L-cysteine, allowing for the calculation of key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.

  • Metabolism Studies: Can be used to investigate the metabolic pathways of S-methyl-L-cysteine and related compounds.[5]

  • Biomarker of Exposure: Accurate quantification of N-Acetyl-S-methyl-L-cysteine can serve as a reliable biomarker for assessing exposure to parent compounds that are metabolized to this mercapturic acid derivative.[6]

Quantitative Data Summary

The following tables summarize key parameters relevant to the use of this compound in pharmacokinetic studies.

Table 1: LC-MS/MS Parameters for the Analysis of S-methyl-L-cysteine (SMC) and S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) using Isotope-Labeled Internal Standards.[7]

ParameterS-methyl-L-cysteine (SMC)S-methyl-L-cysteine sulfoxide (SMCSO)
Limit of Detection (Plasma) 0.04 µM0.02 µM
Limit of Detection (Urine) 0.08 µM0.03 µM
Calibration Curve Linearity (r²) > 0.9987> 0.9987
Quantification Accuracy 98.28 ± 5.66%98.28 ± 5.66%
Retention Time 2.7 ± 0.01 min2.6 ± 0.01 min
Extraction Recovery (Plasma) 1.0 ± 0.10.7 ± 0.02
Extraction Recovery (Urine) 0.9 ± 0.10.8 ± 0.04

Note: These parameters for SMC and SMCSO can serve as a starting point for the development of a validated method for N-Acetyl-S-methyl-L-cysteine.

Table 2: Pharmacokinetic Parameters of S-methyl-L-cysteine (SMC) in Rats and Dogs.[3]

ParameterRatsDogs
Bioavailability 88 - 100%88 - 100%
Renal Clearance < 0.03 L/h/kg< 0.03 L/h/kg
Elimination Half-life -> 5 h

Note: S-methyl-L-cysteine is a precursor to N-Acetyl-S-methyl-L-cysteine. The pharmacokinetics of the parent compound can provide insights into the formation and potential disposition of its N-acetylated metabolite.[5]

Experimental Protocols

Protocol 1: Quantification of N-Acetyl-S-methyl-L-cysteine in Human Plasma using this compound as an Internal Standard

Objective: To determine the concentration of N-Acetyl-S-methyl-L-cysteine in human plasma samples from a pharmacokinetic study.

Materials:

  • Human plasma (K2EDTA)

  • N-Acetyl-S-methyl-L-cysteine (analyte)

  • This compound (internal standard)

  • Trichloroacetic acid (TCA), 50% solution

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Acetonitrile with 0.1% formic acid (LC-MS grade)

  • LC-MS/MS system with electrospray ionization (ESI)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of N-Acetyl-S-methyl-L-cysteine and this compound in methanol.

    • Prepare calibration standards and QCs by spiking appropriate volumes of the N-Acetyl-S-methyl-L-cysteine stock solution into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of cold 50% TCA solution to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to ensure separation from endogenous interferences.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (suggested, requires optimization):

        • N-Acetyl-S-methyl-L-cysteine: Precursor ion [M+H]⁺ → Product ion

        • This compound: Precursor ion [M+H]⁺ → Product ion

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of N-Acetyl-S-methyl-L-cysteine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_tca Add 50% TCA (200 µL) add_is->add_tca vortex1 Vortex add_tca->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve Generation data_proc->cal_curve quant Quantification of Analyte cal_curve->quant pk_params Pharmacokinetic Parameter Calculation quant->pk_params

Caption: Workflow for the quantification of N-Acetyl-S-methyl-L-cysteine in plasma.

metabolic_pathway cluster_metabolism Metabolic Pathway smc S-methyl-L-cysteine (SMC) nasmc N-Acetyl-S-methyl-L-cysteine smc->nasmc N-acetylation sox S-oxidation Products smc->sox S-oxidation deam Deamination Products smc->deam Deamination nasmc->sox Further Metabolism

Caption: Simplified metabolic pathways of S-methyl-L-cysteine.

internal_standard_logic cluster_process Analytical Process cluster_correction Correction for Variability sample Biological Sample (Analyte + IS) extraction Extraction sample->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization detection MS Detection ionization->detection analyte Analyte Signal detection->analyte is_signal Internal Standard (IS) Signal detection->is_signal ratio Analyte/IS Ratio analyte->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

Caption: Logic of using an internal standard for accurate quantification.

References

GC-MS Method for the Quantification of N-Acetyl-S-methyl-L-cysteine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of N-Acetyl-S-methyl-L-cysteine (NASMC) in biological matrices, such as urine, utilizing gas chromatography-mass spectrometry (GC-MS) with N-Acetyl-S-methyl-L-cysteine-d3 (NASMC-d3) as an internal standard. This stable isotope dilution method offers high selectivity and sensitivity for accurate quantification, which is crucial in metabolic, pharmacokinetic, and clinical studies.

Introduction

N-Acetyl-S-methyl-L-cysteine is a mercapturic acid derivative and a metabolite of cysteine. Its quantification in biological fluids is essential for understanding various metabolic pathways and for the development of new therapeutics. Due to its polar nature and low volatility, derivatization is a necessary step to enable its analysis by GC-MS. This protocol outlines a robust procedure involving solid-phase extraction (SPE) for sample cleanup, followed by a two-step derivatization process of esterification and acylation. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway Context

N-Acetyl-S-methyl-L-cysteine is involved in cysteine metabolism. A simplified representation of a relevant metabolic pathway is depicted below.

Simplified Cysteine Metabolism Cysteine L-Cysteine S_Methyl_L_cysteine S-Methyl-L-cysteine Cysteine->S_Methyl_L_cysteine Methylation NASMC N-Acetyl-S-methyl-L-cysteine (Target Analyte) S_Methyl_L_cysteine->NASMC N-acetylation

Figure 1: Simplified metabolic pathway of N-Acetyl-S-methyl-L-cysteine.

Experimental Workflow

The overall experimental process for the GC-MS analysis of N-Acetyl-S-methyl-L-cysteine is outlined below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample_Collection 1. Urine Sample Collection Spiking 2. Spiking with NASMC-d3 Internal Standard Sample_Collection->Spiking SPE 3. Solid-Phase Extraction (C18) Cleanup Spiking->SPE Elution 4. Elution of Analyte SPE->Elution Drying 5. Evaporation to Dryness Elution->Drying Esterification 6. Esterification (2M HCl in Methanol) Drying->Esterification Acylation 7. Acylation (PFPA in Ethyl Acetate) Esterification->Acylation Injection 8. GC-MS Injection Acylation->Injection Quantification 9. Data Acquisition & Quantification Injection->Quantification

Figure 2: GC-MS analysis workflow for N-Acetyl-S-methyl-L-cysteine.

Detailed Experimental Protocols

Materials and Reagents
  • N-Acetyl-S-methyl-L-cysteine (NASMC) standard

  • This compound (NASMC-d3) internal standard

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (concentrated)

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Solid-phase extraction (SPE) C18 cartridges (e.g., 100 mg, 1 mL)

  • Deionized water

  • Nitrogen gas

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Take 1 mL of the urine sample and spike it with the internal standard (NASMC-d3) to a final concentration of 1 µg/mL. Acidify the sample with 100 µL of 1M HCl. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Esterification: To the dried residue, add 100 µL of 2M hydrochloric acid in methanol. Seal the vial and heat at 80°C for 60 minutes.[1] After heating, cool the sample to room temperature and evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried esterified sample, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.[1] Seal the vial and heat at 65°C for 30 minutes.[1]

  • Final Preparation: After cooling to room temperature, evaporate the derivatization reagents under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended and should be optimized for the specific instrumentation used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
NASMC derivativeTo be determined based on the mass spectrum of the derivatized standard (target and qualifier ions)
NASMC-d3 derivativeTo be determined based on the mass spectrum of the derivatized internal standard (target and qualifier ions)

Quantitative Data Summary

The following tables represent typical validation data that should be generated for this method. The exact values will be dependent on the specific laboratory and instrumentation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Equation (y = mx + c)
NASMC10 - 2000> 0.995To be determined experimentally

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC30< 15%< 15%85 - 115%
Mid QC300< 15%< 15%85 - 115%
High QC1500< 15%< 15%85 - 115%

Table 3: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)To be determined experimentally (typically S/N > 3)
Limit of Quantification (LOQ)To be determined experimentally (typically S/N > 10)

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of N-Acetyl-S-methyl-L-cysteine in biological samples using GC-MS with a deuterated internal standard. The described sample preparation, derivatization, and instrumental analysis procedures are designed to provide high sensitivity, specificity, and reliability. This method is well-suited for researchers, scientists, and drug development professionals engaged in studies requiring accurate measurement of this important metabolite. It is recommended that a full method validation be performed in the target matrix to ensure compliance with regulatory guidelines.

References

Application Note: Quantification of Drug Metabolites as N-Acetyl-S-methyl-L-cysteine Conjugates in Human Urine using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The biotransformation of xenobiotics, including many pharmaceutical drugs, often involves conjugation with glutathione (B108866) (GSH), a critical step in their detoxification and elimination. This initial conjugation is the first step of the mercapturic acid pathway, which ultimately leads to the formation of N-acetyl-L-cysteine (NAC) conjugates, also known as mercapturic acids. These conjugates are readily excreted in urine and serve as valuable biomarkers for assessing exposure to parent compounds and understanding their metabolic fate.[1][2][3]

N-Acetyl-S-methyl-L-cysteine is a specific mercapturic acid that can arise from drugs or xenobiotics containing a methyl group that is transferred to cysteine. Accurate and sensitive quantification of these metabolites in urine is crucial for pharmacokinetic studies, toxicological risk assessment, and personalized medicine.

This application note describes a robust and sensitive method for the quantification of drug metabolites in the form of N-Acetyl-S-methyl-L-cysteine in human urine. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Acetyl-S-methyl-L-cysteine-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation.[4][5]

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is spiked into the urine sample.[6] The analyte and the internal standard are then extracted from the urine matrix using solid-phase extraction (SPE). The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach minimizes the impact of sample matrix variability and ensures high analytical accuracy.

Featured Product

  • This compound (Internal Standard)

Materials and Reagents

  • N-Acetyl-S-methyl-L-cysteine (Analyte standard)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Human urine (drug-free, for calibration standards and quality controls)

Equipment

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl-S-methyl-L-cysteine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-S-methyl-L-cysteine stock solution in 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human urine with the N-Acetyl-S-methyl-L-cysteine working standard solutions.

Sample Preparation (Solid-Phase Extraction)
  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.

  • To 1 mL of supernatant, add 50 µL of the 100 ng/mL internal standard working solution.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
N-Acetyl-S-methyl-L-cysteine178.1116.10.12515
This compound181.1119.10.12515

Data Analysis

The concentration of N-Acetyl-S-methyl-L-cysteine in the urine samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of the analyte in the unknown samples is calculated using the regression equation.

Method Performance

The performance of this method should be validated according to established guidelines. Typical validation parameters and their expected ranges are summarized in Table 3.

Table 3: Typical Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Corrected by internal standard

Visualizations

Mercapturic_Acid_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Mercapturic Acid Pathway (Phase II) cluster_Excretion Excretion Drug Drug / Xenobiotic Reactive_Metabolite Reactive Electrophilic Metabolite Drug->Reactive_Metabolite CYP450 GSH_Conjugate Glutathione Conjugate Reactive_Metabolite->GSH_Conjugate GST CysGly_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->CysGly_Conjugate γ-GT Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase Mercapturic_Acid N-Acetyl-Cysteine Conjugate (Mercapturic Acid) Cys_Conjugate->Mercapturic_Acid N-Acetyltransferase Urine Urine Mercapturic_Acid->Urine Renal Excretion

Caption: The Mercapturic Acid Pathway for Drug Metabolism.

Experimental_Workflow Urine_Sample 1. Urine Sample Collection Spiking 2. Spike with this compound (Internal Standard) Urine_Sample->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Evaporation 4. Evaporation to Dryness SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MSMS 6. LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Data_Analysis 7. Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental Workflow for Sample Analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate platform for the quantification of N-Acetyl-S-methyl-L-cysteine drug metabolites in human urine. The use of a stable isotope-labeled internal standard, this compound, is critical for overcoming matrix effects and ensuring data quality. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the fields of pharmacokinetics, toxicology, and clinical research.

References

Application Notes and Protocols for Sample Spiking with N-Acetyl-S-methyl-L-cysteine-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern biomedical research and drug development. Achieving accurate and reproducible results hinges on the ability to correct for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust method to ensure data integrity. N-Acetyl-S-methyl-L-cysteine-d3 is an ideal SIL-IS for the quantification of its unlabeled counterpart, N-Acetyl-S-methyl-L-cysteine, and other related mercapturic acid pathway metabolites. Its chemical and physical properties closely mimic the analyte of interest, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thus providing reliable normalization.

These application notes provide detailed protocols for sample spiking with this compound for the quantitative analysis of target analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • This compound (powder form)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance. b. Quantitatively transfer the powder to a 1 mL Class A volumetric flask. c. Add a small amount of methanol to dissolve the powder completely. d. Bring the flask to volume with methanol and mix thoroughly by inversion. e. Store the stock solution at -20°C in an amber vial.

  • Working Solution Preparation (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Perform a serial dilution of the stock solution to achieve the desired working concentration. For a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with 50:50 (v/v) methanol:water. c. The concentration of the working solution should be chosen to be in the mid-range of the calibration curve for the analyte. d. Store the working solution at 2-8°C and prepare fresh weekly or as stability data permits.

Protocol 2: Sample Spiking and Preparation of Plasma Samples

Objective: To accurately spike plasma samples with the internal standard and prepare them for LC-MS/MS analysis.

Materials:

  • Human plasma samples (or other relevant biological matrix)

  • This compound working solution (from Protocol 1)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water) or Acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot a specific volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each plasma aliquot (e.g., 10 µL of a 1 µg/mL solution). This should be done for all calibration standards, quality controls, and unknown samples.

  • Protein Precipitation: a. Add a protein precipitation agent. A common method is to add 3 volumes of ice-cold acetonitrile or a specific concentration of TCA to the spiked plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma). b. Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube or an HPLC vial for analysis, being cautious not to disturb the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: Sample Spiking and Preparation of Urine Samples

Objective: To accurately spike urine samples with the internal standard and prepare them for LC-MS/MS analysis.

Materials:

  • Urine samples

  • This compound working solution (from Protocol 1)

  • Buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (optional, if sample is cloudy)

Procedure:

  • Sample Thawing and Mixing: Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifugation (if necessary): If the urine sample contains particulate matter, centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes and use the clear supernatant.

  • Aliquoting and Spiking: Aliquot a specific volume of urine (e.g., 500 µL) into a microcentrifuge tube and add a precise volume of the this compound working solution (e.g., 20 µL).

  • Dilution and Buffering: Dilute the spiked urine sample with a suitable buffer or mobile phase to reduce potential matrix effects. For example, add 500 µL of the initial mobile phase to the 520 µL of spiked urine.

  • Vortexing: Vortex the mixture thoroughly.

  • Transfer: Transfer the diluted sample to an HPLC vial for LC-MS/MS analysis.

Data Presentation: Quantitative LC-MS/MS Method Parameters

The following tables summarize typical quantitative performance data for the analysis of N-acetylcysteine and related compounds using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Correlation Coefficient (r²)Citation
N-acetylcysteineHuman Plasma10 - 500010->0.99[1]
N-acetylcysteineHuman Plasma50 - 100050->0.99[2][3]
N-acetylcysteineChicken Plasma0.05 - 2.5 (low) & 2.5 - 100 (high)0.280.093>0.98[4]
S-methyl-L-cysteineHuman Plasma0 - 5,580-3.02>0.9987[5]
S-methyl-L-cysteineHuman Urine0 - 55,800-6.04>0.9998[5]

Table 2: Accuracy and Precision

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Citation
N-acetylcysteineHuman PlasmaQC Low, Mid, High8.7 - 13.48.7 - 13.4-5.9 to 8.5 (relative error)[2]
S-methyl-L-cysteineHuman Plasma & UrineQC Low, Mid, High<10<2098.28 ± 5.66[5]

Visualizations

Mercapturic Acid Pathway

The following diagram illustrates the mercapturic acid pathway, which is a major route for the detoxification of xenobiotics. N-Acetyl-S-methyl-L-cysteine is a product of this pathway.

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (X) GS_conjugate Glutathione S-conjugate (GS-X) Xenobiotic->GS_conjugate Glutathione S-transferase (GST) GSH Glutathione (GSH) GSH->GS_conjugate CysGly_conjugate Cysteinylglycine S-conjugate GS_conjugate->CysGly_conjugate γ-Glutamyl transpeptidase Cys_conjugate Cysteine S-conjugate CysGly_conjugate->Cys_conjugate Dipeptidase Mercapturic_acid Mercapturic Acid (N-Acetyl-Cysteine S-conjugate) Cys_conjugate->Mercapturic_acid N-Acetyltransferase Excretion Urinary Excretion Mercapturic_acid->Excretion

Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.[6][7][8][9][10]

Experimental Workflow for Sample Analysis

This diagram outlines the general workflow from sample collection to data analysis when using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Spiking 2. Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Protein Precipitation / Extraction Spiking->Extraction Supernatant 4. Isolate Supernatant Extraction->Supernatant LC_MS_MS 5. LC-MS/MS Analysis Supernatant->LC_MS_MS Integration 6. Peak Integration (Analyte & IS) LC_MS_MS->Integration Ratio 7. Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration 8. Quantify using Calibration Curve Ratio->Calibration Final_Result 9. Final Concentration Report Calibration->Final_Result

Caption: General workflow for quantitative analysis using an internal standard.

References

Application Notes and Protocols: N-Acetyl-S-methyl-L-cysteine-d3 in Clinical and Toxicological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-methyl-L-cysteine is a mercapturic acid, a metabolic end-product of the detoxification of xenobiotics. The quantification of such metabolites in biological fluids is a cornerstone of clinical and toxicological screening, providing a non-invasive measure of exposure to potentially harmful compounds. The use of a stable isotope-labeled internal standard, such as N-Acetyl-S-methyl-L-cysteine-d3, is critical for accurate and precise quantification by mass spectrometry, correcting for matrix effects and variations in sample processing.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in such screening workflows.

Detoxification Pathway: Mercapturic Acid Synthesis

Exposure to electrophilic xenobiotics or their reactive metabolites triggers a detoxification process initiated by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is sequentially metabolized by γ-glutamyltranspeptidase and dipeptidases to form a cysteine-S-conjugate. The final step is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form a mercapturic acid, which is then excreted in the urine.[6][7][8][9][10] This pathway is a primary mechanism for the elimination of a wide range of toxins and their metabolites.

Mercapturic_Acid_Pathway cluster_enzymes Enzymatic Steps Xenobiotic Electrophilic Xenobiotic (or Metabolite) GSH_Cong Glutathione-S-Conjugate Xenobiotic->GSH_Cong GSH Glutathione (GSH) GSH->GSH_Cong Conjugation GST Glutathione S-Transferase (GST) Cys_Cong Cysteine-S-Conjugate GSH_Cong->Cys_Cong Metabolism GGT_DP γ-Glutamyltranspeptidase & Dipeptidase Mercapturate N-Acetyl-S-methyl-L-cysteine (Mercapturic Acid) Cys_Cong->Mercapturate N-Acetylation NAT N-Acetyltransferase Excretion Urinary Excretion Mercapturate->Excretion

Caption: The Mercapturic Acid Synthesis Pathway for Xenobiotic Detoxification.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of mercapturic acids in biological matrices due to its high sensitivity, selectivity, and specificity.[1][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential to control for variability during sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of N-Acetyl-S-methyl-L-cysteine in urine or plasma samples involves sample preparation, LC separation, and MS/MS detection.

Experimental_Workflow Sample Urine or Plasma Sample IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Preparation Sample Preparation (e.g., Dilution, Filtration, SPE) IS_Spike->Preparation LC_Separation Liquid Chromatography (LC Separation) Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: General Experimental Workflow for Mercapturic Acid Analysis.

Protocols

Sample Preparation (Human Urine)

This protocol outlines a simple "dilute-and-shoot" method suitable for high-throughput screening.

Materials:

  • Human urine samples

  • This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Working internal standard solution (e.g., 1 µg/mL in 0.1% formic acid in water)

  • 0.1% Formic acid in water

  • Centrifuge tubes

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a centrifuge tube, combine 50 µL of urine with 450 µL of 0.1% formic acid in water.

  • Add a specific volume of the working internal standard solution (e.g., 10 µL of 1 µg/mL this compound).

  • Vortex the mixture for 10 seconds.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of Mobile Phase B (e.g., 2%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by re-equilibration. The exact gradient should be optimized for the specific column and system.
Tandem Mass Spectrometry Parameters

Instrumentation:

  • A triple quadrupole mass spectrometer is recommended for quantitative analysis.

Table 2: Suggested Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage To be optimized (typically 3-5 kV)
Source Temperature To be optimized (typically 120-150 °C)
Desolvation Gas Flow To be optimized (typically 600-800 L/hr)
Collision Gas Argon
MRM Transitions To be determined by infusing the analytical standard and the deuterated internal standard. Example transitions for similar compounds are provided below.

Table 3: Example MRM Transitions for N-Acetylcysteine Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylcysteine164.0122.0To be optimized
d3-N-Acetylcysteine167.0123.0To be optimized
N-Acetyl-S-methyl-L-cysteine To be determinedTo be determinedTo be optimized
This compound To be determinedTo be determinedTo be optimized

Note: The exact m/z values for N-Acetyl-S-methyl-L-cysteine and its d3-labeled internal standard must be determined experimentally.

Method Validation

A thorough method validation should be performed according to established guidelines (e.g., FDA, EMA) to ensure the reliability of the data.

Table 4: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy and precision within specified limits.
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.To be assessed and minimized. The use of a stable isotope-labeled internal standard is crucial for compensation.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the quantitative analysis of its non-deuterated counterpart in clinical and toxicological screening. This allows for the accurate assessment of exposure to specific xenobiotics, aiding in risk assessment and the development of safer chemicals and pharmaceuticals. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in this field.

References

Application of N-Acetyl-S-methyl-L-cysteine-d3 in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-methyl-L-cysteine-d3 is a deuterium-labeled stable isotope of N-acetyl-S-methyl-L-cysteine. Its primary application in biomarker discovery is as an internal standard for the accurate quantification of its unlabeled counterpart and related metabolites in complex biological matrices such as plasma and urine.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3] This application note provides detailed protocols and data for the use of this compound in biomarker research.

Core Applications

The primary application of this compound is in isotope dilution mass spectrometry for the quantification of S-methyl-L-cysteine (SMC), N-acetyl-S-methyl-L-cysteine, and their metabolites. SMC and its derivatives are potential biomarkers for various physiological and pathological processes, including diet and xenobiotic metabolism.[4][5]

Key Areas of Application:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of SMC and related therapeutic compounds.[6]

  • Biomarker Validation: To validate SMC and its metabolites as biomarkers for disease diagnosis, prognosis, or response to therapy.

  • Metabolic Profiling: To study the metabolic pathways involving S-methylation and cysteine conjugation.[7]

  • Toxicology Studies: To quantify the formation of mercapturic acid pathway metabolites as indicators of exposure to certain toxins.

Data Presentation

The following tables summarize quantitative data for S-methyl-L-cysteine (SMC) and S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) in human plasma and urine, which can be accurately quantified using this compound as an internal standard. The data is adapted from a study by Sivapalan et al. (2019).[4]

Table 1: LC-MS/MS Method Validation Data for SMC and SMCSO Quantification [4]

ParameterMatrixSMCSMCSO
Linear Range (µM) Urine0 - 739.750 - 661.46
Plasma0 - 73.980 - 66.15
Correlation Coefficient (r²) Urine> 0.9998> 0.9995
Plasma> 0.9987> 0.9987
LOD (µM) Urine0.080.03
Plasma0.040.02
LOQ (µM) Urine0.240.09
Plasma0.120.06
Intra-day Precision (%) Urine & Plasma< 10< 10
Inter-day Precision (%) Urine & Plasma< 15< 15
Accuracy (%) Urine & Plasma98.28 ± 5.6698.28 ± 5.66
Recovery (%) Urine90 ± 1080 ± 4
Plasma100 ± 1070 ± 2

Table 2: Average Concentrations of SMC and SMCSO in Human Samples [4][8]

AnalyteMatrixAverage Concentration (µM)Standard Deviation (µM)
SMC Urine (n=9)2.730.61
Plasma (n=5)5.261.35
SMCSO Urine (n=9)38.0321.28
Plasma (n=5)4.121.3

Experimental Protocols

Protocol 1: Quantification of S-methyl-L-cysteine in Human Plasma and Urine using LC-MS/MS

This protocol is adapted from Sivapalan et al. (2019)[4] and outlines the use of an isotope-labeled internal standard like this compound for the quantification of SMC.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • S-methyl-L-cysteine (Analyte Standard)

  • Trichloroacetic acid (TCA)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma and urine samples

2. Internal Standard Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • From the stock solution, prepare a working internal standard solution of 10 µM in 5% TCA.

3. Sample Preparation:

  • Thaw frozen plasma and urine samples on ice.

  • For plasma: To 100 µL of plasma, add 100 µL of the 10 µM internal standard working solution in 5% TCA.

  • For urine: To 100 µL of urine, add 100 µL of the 10 µM internal standard working solution in 5% TCA.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-3 min: 2-98% B

    • 3-4 min: 98% B

    • 4-4.1 min: 98-2% B

    • 4.1-6 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • SMC: Precursor ion m/z 136.1 -> Product ion m/z 90.1

    • This compound (IS): Precursor ion m/z 181.1 -> Product ion m/z 121.1 (Note: The exact m/z will depend on the specific d3 labeling pattern. This is an illustrative example.)

5. Data Analysis:

  • Quantify the concentration of SMC in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte standard.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., TCA) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (Separation) supernatant->lc_separation Injection ms_detection Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Ratio Calculation (Analyte/IS) data_acquisition->peak_integration quantification Quantification (vs. Calibration Curve) peak_integration->quantification biomarker_concentration Biomarker Concentration quantification->biomarker_concentration

Caption: Experimental workflow for biomarker quantification using this compound.

metabolic_pathway cluster_diet Dietary Intake / Endogenous Metabolism cluster_metabolism Metabolic Pathway cluster_excretion Excretion methionine Methionine smc S-methyl-L-cysteine (SMC) (Biomarker) methionine->smc S-methylation cysteine L-Cysteine cysteine->smc S-methylation nasmc N-Acetyl-S-methyl-L-cysteine smc->nasmc N-acetylation smcso S-methyl-L-cysteine sulfoxide (SMCSO) smc->smcso S-oxidation deamination Deamination Products smc->deamination Deamination urine Urinary Excretion nasmc->urine smcso->urine sulfate Inorganic Sulfate deamination->sulfate sulfate->urine

Caption: Simplified metabolic fate of S-methyl-L-cysteine.

References

Application Note: High-Sensitivity Quantification of S-methyl-L-cysteine in Human Plasma and Urine using a Stable Isotope Dilution Assay with N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This application note provides a detailed protocol for the sensitive and accurate quantification of S-methyl-L-cysteine (SMC) in human plasma and urine using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol utilizes N-Acetyl-S-methyl-L-cysteine-d3 as an internal standard to ensure high accuracy and reproducibility.

Introduction

S-methyl-L-cysteine (SMC) is a naturally occurring sulfur-containing amino acid found in various dietary sources, particularly in Allium species (e.g., garlic, onions) and cruciferous vegetables.[1] Emerging research suggests that SMC and its metabolites may have various biological activities and could serve as potential biomarkers for dietary intake and certain pathological conditions. Accurate and precise quantification of SMC in biological matrices is crucial for understanding its metabolism, pharmacokinetics, and physiological roles.

Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for quantitative bioanalysis, offering high selectivity and sensitivity.[2] This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for highly accurate quantification.[2] This application note details a validated LC-MS/MS method for the determination of SMC in human plasma and urine using this compound as the internal standard.

Metabolic Pathway of S-methyl-L-cysteine

S-methyl-L-cysteine is involved in sulfur amino acid metabolism. It can be formed from methionine and is metabolized through various pathways including N-acetylation and S-oxidation.[3] Understanding these pathways is essential for interpreting the biological significance of measured SMC concentrations.

Met Methionine SAM S-Adenosylmethionine Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAH Hydrolase CYS Cysteine HCY->CYS Transsulfuration Pathway SMC S-methyl-L-cysteine CYS->SMC Methylation NASMC N-Acetyl-S-methyl-L-cysteine SMC->NASMC N-Acetylation SMCSO S-methyl-L-cysteine sulfoxide SMC->SMCSO S-Oxidation Excretion Urinary Excretion NASMC->Excretion SMCSO->Excretion

Metabolic pathway of S-methyl-L-cysteine.

Experimental Protocols

Materials and Reagents
  • S-methyl-L-cysteine (SMC) standard

  • This compound (Internal Standard, IS)

  • Trichloroacetic acid (TCA)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

  • Human urine

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient delivery

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of SMC and this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for calibration curves and quality control samples.

Sample Preparation

Plasma Samples:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Precipitate proteins by adding 200 µL of 10% (w/v) TCA in water.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

  • Thaw urine samples on ice.

  • To 100 µL of urine, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 5% (w/v) TCA in water.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions:

    • SMC: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of S-methyl-L-cysteine in human plasma and urine.

Table 1: Method Validation Parameters for SMC Quantification

ParameterPlasmaUrine
Linearity (r²)>0.998>0.998
LLOQ (µM)0.040.08
ULOQ (µM)7474
Intra-day Precision (%CV)<10%<10%
Inter-day Precision (%CV)<15%<15%
Accuracy (%)98.28 ± 5.6698.28 ± 5.66
Recovery (%)~100%~90%
Matrix Effect (%)~50%~60-70%

Data adapted from Sivapalan et al., 2019.[1][4][5]

Table 2: MRM Transitions and Optimized Mass Spectrometer Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
S-methyl-L-cysteineTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Note: Specific m/z values and optimized parameters need to be determined empirically on the specific mass spectrometer used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of S-methyl-L-cysteine in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Experimental workflow for SMC quantification.

Conclusion

This application note presents a robust and sensitive stable isotope dilution LC-MS/MS method for the quantification of S-methyl-L-cysteine in human plasma and urine. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is well-suited for clinical and research applications requiring reliable measurement of this important sulfur-containing amino acid.

References

Troubleshooting & Optimization

N-Acetyl-S-methyl-L-cysteine-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of N-Acetyl-S-methyl-L-cysteine-d3, a stable isotope-labeled compound frequently used as an internal standard in mass spectrometry-based quantitative analysis.[1][2] Information regarding the non-deuterated parent compound, N-acetylcysteine (NAC), is also included to provide further insights into potential stability considerations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][3] It is advisable to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I handle the compound upon receiving it?

This compound is typically shipped at ambient temperatures.[4] Upon receipt, it is recommended to store it at the recommended long-term storage condition of -20°C, unless otherwise specified on the product's Certificate of Analysis (COA).[1][4]

Q3: What is the shelf life of this compound?

The shelf life of this compound is not explicitly stated in the provided search results. However, for the non-deuterated analog, N-acetyl-L-cysteine (NAC), a stability of at least 4 years is suggested when stored as a crystalline solid at -20°C.[3]

Q4: Can I store solutions of this compound?

Troubleshooting Guide

Q1: I am seeing inconsistent results in my quantitative analysis using this compound as an internal standard. What could be the cause?

Inconsistent results can arise from the degradation of your internal standard. The primary degradation pathway for the parent compound, N-acetylcysteine (NAC), is dimerization through oxidation.[6] To minimize this, it is crucial to handle the compound and its solutions with care to avoid exposure to oxidative conditions. It is recommended to purge organic solvents with an inert gas before preparing stock solutions.[3]

Q2: I suspect my this compound has degraded. How can I check its purity?

You can assess the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. A stability-indicating HPLC-UV method can be used to separate the parent compound from its potential degradants, such as the dimer.

Q3: My solid this compound has changed in appearance (e.g., clumping). Is it still usable?

A change in the physical appearance of the solid compound could indicate moisture absorption. While this may not necessarily mean significant degradation, it is advisable to test the purity of the material before use, for instance, by running a small sample on an HPLC system. Storing the compound in a desiccator can help prevent moisture uptake.

Stability Data (for N-acetylcysteine as a reference)

The following table summarizes the stability of the non-deuterated parent compound, N-acetylcysteine (NAC), under various stress conditions. This data can serve as a useful reference for understanding the potential stability liabilities of this compound.

Stress ConditionDurationObservation (for NAC)Reference
Acidic (0.5 M HCl)1 minute~15% decrease in NAC content[6]
Basic (0.1 M NaOH)10 minutes~23% decrease in NAC content[6]
Oxidative (0.3% H₂O₂)3 hours~6% decrease in NAC content, significant increase in dimer formation[6]
Heat (80°C)3 hours~24% decrease in NAC content[6]
Light (Sunlamp)4 weeks~3% decrease in NAC content[6]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for N-acetylcysteine (NAC) Analysis

This protocol describes a general method for the analysis of NAC and its primary dimer degradant, which can be adapted for this compound.

1. Materials and Reagents:

  • N-acetylcysteine (or this compound) standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., starting with 95% A, ramping to 95% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the standard in a suitable solvent (e.g., water or a mixture of water and organic solvent).

  • For stability studies, subject aliquots of the stock solution to the desired stress conditions (e.g., heat, light, acid, base, oxidation).

  • Before injection, dilute the samples to an appropriate concentration with the mobile phase.

4. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the parent peak, which would indicate degradation. The dimer of NAC is a known major degradation product.[6]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis receive Receive Compound store Store at -20°C receive->store weigh Weigh Compound store->weigh dissolve Dissolve in Solvent weigh->dissolve prepare_dilutions Prepare Dilutions dissolve->prepare_dilutions Use Fresh inject Inject into LC-MS prepare_dilutions->inject acquire_data Acquire Data inject->acquire_data process_data Process Data acquire_data->process_data

Caption: Recommended workflow for handling this compound.

degradation_pathway NAC1 N-Acetyl-L-cysteine (Monomer) Oxidation Oxidation NAC1->Oxidation NAC2 N-Acetyl-L-cysteine (Monomer) NAC2->Oxidation Dimer N,N'-Diacetyl-L-cystine (Dimer) Oxidation->Dimer

Caption: Potential oxidative degradation pathway of the N-acetylcysteine backbone.

References

Technical Support Center: Troubleshooting Matrix Effects with N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when using N-Acetyl-S-methyl-L-cysteine-d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analytical method.[1] When analyzing the analyte N-Acetyl-S-methyl-L-cysteine, endogenous components in the biological sample can interfere with its ionization, and consequently, the quantification. This compound is used as an internal standard to compensate for these effects.

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating matrix effects?

A2: A SIL-IS is considered the "gold standard" for internal standards in quantitative mass spectrometry. Because this compound is chemically and physically almost identical to the unlabeled analyte, it is expected to have the same chromatographic retention time, extraction recovery, and be affected by matrix effects in the same way as the analyte. By measuring the ratio of the analyte to the SIL-IS, variations in signal due to matrix effects should be normalized, leading to more accurate and precise quantification.[2]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects.[3] Issues can arise if the deuterium (B1214612) labeling causes a slight shift in chromatographic retention time (isotopic effect), leading to differential ion suppression between the analyte and the internal standard. Severe matrix effects can suppress the signal of both the analyte and the IS to a point where sensitivity is compromised.[3]

Q4: What are the common sources of matrix effects in bioanalysis of N-Acetyl-S-methyl-L-cysteine?

A4: Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, endogenous metabolites, and proteins.[3] These components can co-elute with the analyte and its internal standard, interfering with the ionization process in the mass spectrometer source.

Troubleshooting Guide

Issue 1: Poor accuracy and/or precision in quality control (QC) samples.

  • Question: My QC samples are consistently failing, showing high variability and/or significant deviation from the nominal concentration. What could be the cause when using this compound?

  • Answer: This issue often points to inconsistent matrix effects between different samples or between calibration standards and QCs.

    • Troubleshooting Steps:

      • Assess Matrix Factor (MF): Quantify the extent of ion suppression or enhancement across different batches of the biological matrix. A significant variation in the MF indicates that the matrix effect is not consistent.

      • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficient to remove interfering matrix components. Consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

      • Chromatographic Separation: Optimize your LC method to better separate N-Acetyl-S-methyl-L-cysteine from the regions of significant ion suppression.

      • Matrix-Matched Calibrants: Ensure that your calibration standards are prepared in the same biological matrix as your samples to compensate for consistent matrix effects.[2]

Issue 2: Inconsistent or unexpectedly low/high peak area response for this compound.

  • Question: The peak area of my this compound internal standard is highly variable between injections, or it is significantly lower or higher than expected. Why is this happening?

  • Answer: High variability in the IS signal suggests that it is not adequately compensating for matrix effects on a sample-to-sample basis.

    • Troubleshooting Steps:

      • Check for Co-elution of Interferences: Use a post-column infusion experiment to identify at what retention times significant ion suppression or enhancement occurs. Then, check if your analyte and IS are eluting in one of these regions.

      • Investigate Isotopic Shift: A slight difference in retention time between the analyte and this compound due to the deuterium labeling can cause them to experience different degrees of matrix effects. If this is the case, improving the sample cleanup is crucial.

      • Optimize Sample Preparation: A more robust sample preparation method can remove the interfering components, leading to a more consistent response for the IS.[4]

Issue 3: Low signal intensity and poor sensitivity for the analyte despite using a SIL-IS.

  • Question: I am struggling to achieve the required limit of quantification (LOQ) for N-Acetyl-S-methyl-L-cysteine, even with the use of its deuterated internal standard. What can I do?

  • Answer: Severe ion suppression can reduce the signal of both the analyte and the internal standard, leading to poor sensitivity.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: This is the most effective way to combat severe ion suppression. Techniques like SPE can selectively isolate the analyte and remove a larger portion of the matrix components.

      • Optimize LC Conditions: Modifying the mobile phase, gradient, or switching to a different column chemistry can help to separate the analyte from the highly suppressive matrix components.[4]

      • Reduce Sample Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the mass spectrometer.

      • Change Ionization Source/Parameters: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression.[1] Optimizing ESI source parameters (e.g., temperature, gas flows) can also have an impact.

Data Presentation

The following table summarizes representative data for matrix effect and recovery for analytes structurally similar to N-Acetyl-S-methyl-L-cysteine, as found in the literature. This provides an indication of expected performance and the impact of different sample preparation techniques.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)
N-acetyl-S-(2-hydroxyethyl)-L-cysteineHuman UrineSolid-Phase ExtractionNot specified, but isotope dilution corrected for variabilityNot specified, but method showed good accuracy
S-methyl-l-cysteineHuman PlasmaProtein Precipitation (TCA)~50%~50% (ion suppression)
S-methyl-l-cysteineHuman UrineProtein Precipitation (TCA)~70%~60% (ion suppression)
N-acetyl-S-(2-cyanoethyl)-cysteineHuman UrineDirect Dilution97.1 - 112.7%Minimized by RRLC-MS-MS
N-acetyl-S-(1-naphthyl)cysteineHuman UrineAutomated SPE (RAM C18)Not specified, but good accuracy (98.4-100.8%)Not specified, but method was sensitive and reliable

Experimental Protocols

1. Protocol for Assessment of Matrix Factor (MF)

This experiment quantifies the degree of ion suppression or enhancement.

  • Objective: To determine the effect of the matrix on the analyte and internal standard signal.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., at low, medium, and high QC levels).

      • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.

      • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction at the same concentrations.

    • Analyze all samples using the LC-MS/MS method.

    • Calculate the Matrix Factor (MF):

      • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The %CV of the MF across the different lots should be <15%.

    • Calculate Recovery:

      • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

2. Protocol for Solid-Phase Extraction (SPE) for Cysteine Derivatives

This is a general protocol that should be optimized for N-Acetyl-S-methyl-L-cysteine.

  • Objective: To remove matrix interferences and concentrate the analyte.

  • Materials:

    • Mixed-mode or ion-exchange SPE cartridges.

    • Biological fluid sample (e.g., plasma, urine).

    • This compound (internal standard).

    • Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Hydroxide.

    • SPE manifold.

  • Procedure:

    • Sample Pre-treatment: Add this compound to the sample. Acidify the sample with formic acid.

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with an appropriate solvent (e.g., water, then a low percentage of organic solvent) to remove hydrophilic interferences.

    • Elution: Elute the analyte and internal standard with a suitable solvent (e.g., methanol with ammonium hydroxide).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Mandatory Visualization

Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Start neat_solution Set A: Analyte + IS in Neat Solution start->neat_solution blank_matrix Blank Biological Matrix start->blank_matrix lcms LC-MS/MS Analysis neat_solution->lcms post_spike Set B: Spike Analyte + IS Post-Extraction post_spike->lcms pre_spike Set C: Spike Analyte + IS Pre-Extraction extraction Extraction (e.g., SPE, LLE) pre_spike->extraction pre_spike->lcms blank_matrix->pre_spike blank_matrix->extraction extraction->post_spike calc_mf Calculate Matrix Factor (MF) (B / A) lcms->calc_mf calc_rec Calculate Recovery (C / B) lcms->calc_rec end End calc_mf->end calc_rec->end Troubleshooting_Workflow start Problem Identified: Poor Accuracy/Precision or Inconsistent IS Response assess_mf 1. Assess Matrix Factor (MF) and its variability start->assess_mf decision_mf Is MF consistent (<15% CV)? assess_mf->decision_mf optimize_cleanup 2. Enhance Sample Cleanup (e.g., SPE, LLE) decision_mf->optimize_cleanup No optimize_chromo 3. Optimize Chromatography (Separate from interferences) decision_mf->optimize_chromo Yes optimize_cleanup->optimize_chromo check_isotope_effect Consider Isotopic Shift (Analyte vs. IS Retention Time) optimize_chromo->check_isotope_effect revalidate Re-validate Method solution Problem Resolved revalidate->solution check_isotope_effect->revalidate

References

Technical Support Center: Optimizing LC-MS for N-Acetyl-S-methyl-L-cysteine-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of N-Acetyl-S-methyl-L-cysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS parameters for the analysis of this compound?

A1: this compound is a small, polar molecule, which can be challenging to retain on traditional reversed-phase columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often a suitable starting point. Below are recommended starting parameters.

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommendation
LC Column SeQuant® ZIC®-HILIC, 100 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

These are starting parameters and may require optimization for your specific instrument and sample matrix.

Q2: What are the expected MRM transitions for N-Acetyl-S-methyl-L-cysteine and its d3-labeled internal standard?

A2: The exact MRM transitions should be optimized empirically by infusing a standard solution of the analyte and internal standard. However, based on the structures and common fragmentation patterns of similar molecules, the following transitions can be used as a starting point. The primary fragmentation is expected to be the loss of the acetyl group and water.

Table 2: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
N-Acetyl-S-methyl-L-cysteine178.06118.04Predicted loss of acetic acid (60 Da)
This compound181.08121.06Predicted loss of deuterated acetic acid (60 Da with d3)

Q3: My peak shape is poor (fronting, tailing, or splitting). What are the common causes and solutions?

A3: Poor peak shape can be caused by several factors. The troubleshooting workflow below can help identify and resolve the issue.

Peak_Shape_Troubleshooting start Poor Peak Shape col_issues Column Issues start->col_issues Check mp_issues Mobile Phase / Sample Mismatch start->mp_issues Check contam Contamination / Clog col_issues->contam void Column Void col_issues->void solvent_mismatch Injection Solvent Stronger than Mobile Phase mp_issues->solvent_mismatch secondary_int Secondary Interactions mp_issues->secondary_int sol_flush Flush Column contam->sol_flush sol_replace_col Replace Column void->sol_replace_col sol_match_solvent Match Injection Solvent to Initial Mobile Phase solvent_mismatch->sol_match_solvent sol_adjust_ph Adjust Mobile Phase pH secondary_int->sol_adjust_ph

Caption: Troubleshooting workflow for poor peak shape.

Q4: I'm observing high signal variability and suspect matrix effects. How can I confirm and mitigate this?

A4: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common issue in LC-MS.[1][2][3] Using a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects.[1] However, if you still suspect issues, you can perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

To mitigate matrix effects, consider the following:

  • Optimize Sample Preparation: Improve cleanup to remove interfering matrix components. Solid-phase extraction (SPE) can be more effective than simple protein precipitation.

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact, but this may compromise sensitivity.[1]

  • Improve Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components.

Troubleshooting Guides

Issue 1: Low or No Signal for Analyte/Internal Standard

Symptoms:

  • Peak area is significantly lower than expected or absent.

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

Table 3: Troubleshooting Low/No Signal

CauseTroubleshooting Steps
Incorrect MS Parameters Verify the MRM transitions, collision energy, and other MS settings are optimal. Infuse a standard solution to confirm.
Sample Degradation N-acetylcysteine and its derivatives can be prone to oxidation. Prepare fresh samples and standards. Consider adding a reducing agent like DTT or TCEP to the sample preparation workflow.
Poor Ionization Ensure the mobile phase pH is appropriate for positive ion mode (acidic, e.g., with 0.1% formic acid). Check the ESI source for contamination or blockages.
LC Plumbing Issues Check for leaks, blockages, or an incorrectly installed column.
Issue 2: Retention Time Shift

Symptoms:

  • Analyte and/or internal standard elute earlier or later than expected.

  • Inconsistent retention times across a run.

Possible Causes & Solutions:

Table 4: Troubleshooting Retention Time Shifts

CauseTroubleshooting Steps
Mobile Phase Composition Ensure mobile phases are correctly prepared and have not evaporated, which can alter the organic/aqueous ratio.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially with HILIC methods.
Column Temperature Fluctuations Verify that the column oven is maintaining a stable temperature.
Isotope Effect A small, consistent shift between the analyte and its deuterated internal standard can be normal due to the deuterium (B1214612) isotope effect. This is acceptable as long as it is consistent.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a quick and simple method for sample cleanup.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma , add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Table 5: Typical Recovery for Protein Precipitation

Analyte TypeTypical Recovery
Small Polar Molecules85-95%

Recovery can be matrix and compound-dependent. It is recommended to perform a recovery experiment during method development.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

This protocol helps to qualitatively identify ion suppression or enhancement zones.

  • Setup: Use a standard LC-MS/MS system.

  • Infusion: Continuously infuse a solution of the analyte and internal standard into the MS source at a constant flow rate (e.g., 10 µL/min) via a T-junction placed after the LC column. This should produce a stable baseline signal.

  • Injection: Inject a blank, extracted biological matrix sample onto the LC column.

  • Analysis: Monitor the signal intensity of the analyte and internal standard as the blank matrix components elute. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Signaling Pathway

N-Acetylcysteine (NAC) is a precursor to the amino acid L-cysteine. In the body, NAC is deacetylated to form L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[4] N-Acetyl-S-methyl-L-cysteine is a metabolite of NAC.

Glutathione_Synthesis_Pathway NAC N-Acetyl-S-methyl-L-cysteine L_Cysteine L-Cysteine NAC->L_Cysteine Metabolism GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL Glutamate Glutamate Glutamate->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH Detox Detoxification & Antioxidant Defense GSH->Detox

Caption: Metabolic pathway from N-Acetyl-S-methyl-L-cysteine to Glutathione.

References

Potential interferences with N-Acetyl-S-methyl-L-cysteine-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl-S-methyl-L-cysteine-d3 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-Acetyl-S-methyl-L-cysteine. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the endogenous analyte, N-Acetyl-S-methyl-L-cysteine, in biological matrices such as plasma, serum, and urine. The use of a SIL-IS is the gold standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis as it effectively compensates for variations during sample preparation and analysis, ensuring high accuracy and precision.[1]

Q2: Why is my N-Acetyl-S-methyl-L-cysteine analyte unstable in prepared samples?

The thiol group in cysteine derivatives like N-Acetyl-S-methyl-L-cysteine is susceptible to oxidation, which can lead to the formation of disulfide dimers. This can result in an underestimation of the true analyte concentration. To mitigate this, it is crucial to stabilize the sample immediately upon collection and during preparation.

Strategies for Stabilization:

  • Reduction of Disulfides: Treat samples with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl) phosphine (B1218219) (TCEP) to convert any oxidized disulfide bonds back to their free thiol form.[2][3]

  • Alkylation: "Trap" the free thiol by reacting it with an alkylating agent, such as N-ethylmaleimide (NEM) or 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), to form a stable thioether derivative.[1][3]

  • Acidification: Lowering the pH of the sample can help to reduce the rate of oxidation.

Q3: What are the typical mass spectrometry (MS) parameters for N-Acetyl-S-methyl-L-cysteine and its d3-labeled internal standard?

While optimal parameters should be determined empirically on your specific instrument, typical Multiple Reaction Monitoring (MRM) transitions for N-acetylcysteine and its d3-analog in positive electrospray ionization (ESI) mode are as follows. These can be used as a starting point for the S-methylated version.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
N-Acetyl-S-methyl-L-cysteine~178To be optimizedThe precursor ion will be the [M+H]+ adduct.
This compound~181To be optimizedThe precursor ion will be the [M+H]+ adduct.

For N-acetylcysteine (non-methylated), a common transition is 164 -> 122, and for its d3-internal standard, 167 -> 123.[4] The fragmentation pattern for the S-methylated compound will need to be determined, but will likely involve neutral losses from the acetyl and carboxyl groups.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of quantification. For polar, sulfur-containing compounds like N-Acetyl-S-methyl-L-cysteine, peak tailing is a common issue.

Troubleshooting Workflow for Poor Peak Shape

cluster_system_issues System-Wide Issues cluster_analyte_issues Analyte-Specific Issues start Poor Peak Shape Observed check_all_peaks Does it affect all peaks? start->check_all_peaks system_blockage Check for blockages (frits, guard column) check_all_peaks->system_blockage Yes mobile_phase_pH Is mobile phase pH appropriate for analyte pKa? check_all_peaks->mobile_phase_pH No system_flowpath Inspect flow path for leaks or dead volume system_blockage->system_flowpath solution_system Solution: Backflush/replace column/frit. Check fittings. system_flowpath->solution_system secondary_interactions Consider secondary interactions with column hardware mobile_phase_pH->secondary_interactions sample_solvent Is sample solvent stronger than mobile phase? secondary_interactions->sample_solvent solution_analyte Solution: Adjust pH, use different column, or match sample solvent to mobile phase. sample_solvent->solution_analyte

Caption: Troubleshooting logic for poor chromatographic peak shape.

Potential Cause Recommended Action
Secondary Silanol (B1196071) Interactions For basic analytes, free silanol groups on the silica-based column packing can cause peak tailing. Use a column with high-quality end-capping or a mobile phase with a competitive amine (e.g., triethylamine) at a low concentration.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination/Void Accumulation of matrix components can lead to a void at the head of the column or a contaminated frit, affecting all peaks. Back-flushing the column or replacing the guard column can resolve this.
Issue 2: Inaccurate Quantification and High Variability

This is often linked to issues with the internal standard, matrix effects, or analyte stability.

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification check_is_response Check Internal Standard (IS) Response start->check_is_response is_consistent IS response is consistent? check_is_response->is_consistent is_variable IS response is variable/low? check_is_response->is_variable check_matrix_effects Evaluate Matrix Effects (Ion Suppression/Enhancement) is_consistent->check_matrix_effects check_crosstalk Assess Isotopic Crosstalk is_consistent->check_crosstalk check_is_stability Verify IS Stability and Concentration is_variable->check_is_stability solution_matrix Solution: Improve sample cleanup, dilute sample, or use matrix-matched calibrants. check_matrix_effects->solution_matrix solution_crosstalk Solution: Use higher mass-labeled IS or apply mathematical correction. check_crosstalk->solution_crosstalk check_extraction Review Sample Extraction/Preparation check_is_stability->check_extraction solution_is Solution: Prepare fresh IS solution. Ensure consistent addition to all samples. check_extraction->solution_is

Caption: Troubleshooting logic for inaccurate quantification.

Potential Cause Recommended Action
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard. Mitigation: Improve sample preparation (e.g., use Solid Phase Extraction instead of protein precipitation), adjust chromatography to separate interferences, or dilute the sample.[5][6]
Isotopic Crosstalk The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially for sulfur-containing compounds which have a significant 34S isotope.[7] Assessment: Inject a high concentration of the unlabeled analyte and monitor the MRM channel of the d3-internal standard. A signal indicates crosstalk. Mitigation: If crosstalk is significant, a mathematical correction can be applied, or an internal standard with a higher degree of deuteration (e.g., d5 or d7) may be necessary.
Analyte/Internal Standard Instability As mentioned in the FAQs, oxidation of the thiol group is a primary concern. Mitigation: Ensure consistent use of reducing agents (e.g., DTT) in all samples, standards, and quality controls. Prepare samples fresh and store them at low temperatures.
Inconsistent Internal Standard Addition Errors in pipetting the internal standard will lead to high variability. Mitigation: Use a calibrated pipette and add the internal standard to all samples at the beginning of the sample preparation process.

Experimental Protocols

Protocol: Quantification of N-Acetyl-S-methyl-L-cysteine in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation with Reduction)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of a 10 µg/mL solution of this compound (Internal Standard) in methanol.

  • Add 20 µL of a freshly prepared 1 M Dithiothreitol (DTT) solution in water to reduce disulfide bonds. Vortex briefly and incubate at 37°C for 15 minutes.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC Column C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be optimized. Start with [M+H]+ for precursor ions.
Collision Energy To be optimized for each transition.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 10 µL IS (d3-labeled) plasma->add_is add_dtt Add 20 µL DTT (Reduction) add_is->add_dtt ppt Add 300 µL Acetonitrile/Formic Acid (Precipitation) add_dtt->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc_separation C18 Reverse Phase Separation inject->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General workflow for sample analysis.

References

Technical Support Center: N-Acetyl-S-methyl-L-cysteine-d3 Purity Assessment and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-S-methyl-L-cysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment, quality control, and troubleshooting for experiments involving this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for this compound to be used as an internal standard?

A1: The critical quality attributes for this compound when used as an internal standard in quantitative analysis include chemical purity, isotopic purity (isotopic enrichment), and stability. High chemical purity ensures that no impurities interfere with the analyte's signal. High isotopic purity is crucial to minimize crosstalk between the analyte and the internal standard mass channels. Stability is essential to prevent degradation during storage and sample analysis.

Q2: How is the isotopic purity of this compound determined?

A2: The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated and non-deuterated forms of the molecule, allowing for the calculation of isotopic enrichment.[1][2] NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can confirm the position of the deuterium (B1214612) labels and provide quantitative information about the degree of deuteration.[3]

Q3: What are the common impurities associated with this compound?

A3: Common impurities can be categorized into two types: those related to the N-acetylcysteine (NAC) core structure and those arising from the deuteration synthesis process. Impurities related to NAC include L-cystine (impurity A), L-cysteine (impurity B), N,N'-diacetyl-L-cystine (impurity C), and N,S-diacetyl-L-cysteine (impurity D). Synthesis-related impurities for the deuterated compound may include under-deuterated species (d1, d2) and residual solvents or reagents from the manufacturing process.

Q4: Why is there a slight shift in retention time between this compound and its non-deuterated analog in LC-MS analysis?

A4: The observed shift in retention time is due to the "isotope effect". Deuterium atoms are slightly smaller and form slightly stronger covalent bonds than hydrogen atoms. This can lead to subtle differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the HPLC column and resulting in a small change in retention time. This effect is generally more pronounced with a higher number of deuterium substitutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues

Problem: Poor peak shape (tailing, fronting, or splitting) is observed for this compound.

Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, replace the column.[4][5]
Inappropriate Mobile Phase pH The thiol group in the molecule can interact with residual silanols on the column. Adjusting the mobile phase pH to be acidic (e.g., using 0.1% formic acid) can suppress this interaction and improve peak shape.[6]
Void in the Column A void at the head of the column can cause peak splitting. This can be caused by pressure shocks or improper column handling. Replace the column if a void is suspected.[7]
Sample Solvent Mismatch The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion. If a strong solvent is used for sample dissolution, inject a smaller volume.[5]
Mass Spectrometry Issues

Problem: Inconsistent or inaccurate quantification when using this compound as an internal standard.

Possible Cause Troubleshooting Steps
H/D Back-Exchange Deuterium atoms, especially those on heteroatoms (O, N, S) or alpha to a carbonyl group, can exchange with protons from the solvent.[8] To minimize this, use aprotic solvents where possible, maintain a low pH (around 2.5-3) in the mobile phase, and keep samples cool.[8][9]
Presence of Unlabeled Analyte in the Internal Standard Check the Certificate of Analysis for the isotopic purity of the deuterated standard. If significant amounts of the unlabeled analyte are present, this can affect the accuracy of the calibration curve, especially at low concentrations.
Differential Matrix Effects Even with a deuterated internal standard, matrix components can sometimes affect the ionization of the analyte and the internal standard differently, especially if they have a slight retention time difference. Optimize sample preparation to remove interfering matrix components.
Incorrect Internal Standard Concentration Ensure accurate preparation of the internal standard stock and working solutions. Use a calibrated balance and ensure complete dissolution.[8]

Quantitative Data Summary

The following tables provide typical quality control specifications and analytical parameters for this compound.

Table 1: Quality Control Specifications

Parameter Specification Method
Chemical Purity ≥98%HPLC-UV, LC-MS
Isotopic Purity (d3) ≥99 atom % DHigh-Resolution Mass Spectrometry
Residual Solvents As per ICH guidelinesGC-HS
Heavy Metals ≤10 ppmICP-MS

Table 2: Typical LC-MS/MS Parameters for Analysis

Parameter Value
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be optimized for the non-deuterated compound
MRM Transition (IS) To be optimized for the d3 compound

Experimental Protocols

Protocol 1: Determination of Chemical Purity by HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in mobile phase A.

    • Prepare working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.

    • Dissolve the test sample in mobile phase A to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 95% Mobile Phase A (0.1% trifluoroacetic acid in water) and 5% Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • UV Detection: 214 nm

  • Data Analysis:

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: Assessment of Isotopic Purity by LC-HRMS
  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • LC-HRMS Conditions:

    • Use the chromatographic conditions outlined in Table 2.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Resolution: >60,000 FWHM

    • Scan Mode: Full scan in positive ion mode over a mass range that includes the molecular ions of the deuterated and non-deuterated compound.

  • Data Analysis:

    • Extract the ion chromatograms for the exact masses of the [M+H]⁺ ions of N-Acetyl-S-methyl-L-cysteine and its d3 isotopologue.

    • Calculate the isotopic purity by dividing the peak area of the d3 isotopologue by the sum of the peak areas of all detected isotopologues.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_qc Quality Control prep Weigh and dissolve this compound hplc HPLC-UV for Chemical Purity prep->hplc lcms LC-HRMS for Isotopic Purity prep->lcms chem_purity Calculate Chemical Purity (%) hplc->chem_purity iso_purity Determine Isotopic Enrichment (%) lcms->iso_purity spec Compare against Specifications chem_purity->spec iso_purity->spec release Release for Use spec->release

Caption: Experimental workflow for purity assessment.

troubleshooting_workflow cluster_chrom Chromatographic Issues cluster_ms Mass Spectrometry Issues start Problem with LC-MS Analysis issue_type Chromatographic or MS Issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Chroma retention_shift Retention Time Shift issue_type->retention_shift Chroma quant_issue Inaccurate Quantification issue_type->quant_issue MS check_column check_column peak_shape->check_column Check Column check_mobile_phase check_mobile_phase peak_shape->check_mobile_phase Check Mobile Phase isotope_effect isotope_effect retention_shift->isotope_effect Isotope Effect? solution Implement Corrective Action check_column->solution check_mobile_phase->solution isotope_effect->solution check_hd_exchange check_hd_exchange quant_issue->check_hd_exchange Check H/D Exchange check_is_purity check_is_purity quant_issue->check_is_purity Check IS Purity check_hd_exchange->solution check_is_purity->solution

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Preventing degradation of N-Acetyl-S-methyl-L-cysteine-d3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-S-methyl-L-cysteine-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. This compound is susceptible to oxidation, which leads to the formation of a disulfide-bonded dimer, N,N'-diacetyl-S,S'-dimethyl-L-cystine-d6. This dimerization can compromise the accuracy of experiments where it is used as an internal standard or analytical reference.[1][2][3] Other less common degradation pathways can include hydrolysis under harsh acidic or basic conditions.[1]

Q2: What factors accelerate the degradation of this compound?

A2: Several factors can promote the oxidative degradation of thiol-containing compounds:

  • Presence of Oxygen: Atmospheric oxygen is a key oxidizing agent.[4][5]

  • pH of the Solution: Degradation is generally more rapid at neutral to alkaline pH due to the increased concentration of the more reactive thiolate anion (R-S⁻).[4]

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for thiol oxidation.[4][5][6]

  • Exposure to Light: UV light can promote the formation of free radicals and reactive oxygen species, which can initiate and accelerate oxidation.[1][4][7]

  • Temperature: Higher temperatures can increase the rate of degradation reactions.[1][7]

Q3: What are the recommended storage conditions for this compound as a solid and in solution?

A3:

  • Solid Form: The compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[8][9] The headspace of the container can be purged with an inert gas like argon or nitrogen to displace oxygen.[7]

  • In Solution: Aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials, purged with inert gas, and frozen at -20°C or below.[10][11] Stored solutions are typically stable for up to one month under these conditions, but stability should be verified for your specific application.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Analytical Results

You observe poor reproducibility, drifting calibration curves, or a decrease in the parent compound peak area over time when using a prepared solution of this compound.

  • Root Cause: This is a classic sign of compound degradation in your stock or working solutions. The concentration of the active monomer is decreasing as it converts to the disulfide dimer or other byproducts.

  • Solution Workflow:

G start Inconsistent Analytical Results q1 Was the solution prepared fresh today? start->q1 sol1 Prepare a fresh solution daily. Verify stability of stored solutions. q1->sol1 No q2 Were solvents deoxygenated? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use degassed solvents. (Sparge with N2 or Ar for 30-60 min). See Protocol 1. q2->sol2 No q3 Does the buffer contain a chelating agent? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Add a chelating agent like EDTA (0.1-1 mM) to sequester catalytic metal ions. q3->sol3 No q4 Was the solution protected from light? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use amber vials or wrap containers in aluminum foil to prevent light-induced degradation. q4->sol4 No end_node Re-analyze sample. Monitor for dimer formation (See Protocol 2). q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Appearance of Unknown Peaks in Chromatogram

An additional peak, often with a later retention time, appears and grows in your chromatogram during analysis of this compound.

  • Root Cause: This new peak is likely the disulfide dimer (N,N'-diacetyl-S,S'-dimethyl-L-cystine-d6), the primary oxidation product.

  • Confirmation:

    • Forced Degradation: Intentionally stress a sample of your standard solution by exposing it to air or a small amount of hydrogen peroxide (0.1-0.3%) for a few hours.[1] An increase in the area of the unknown peak relative to the parent compound strongly suggests it is an oxidation product.

    • Mass Spectrometry: If using LC-MS, the mass of the unknown peak should correspond to the dimer [(M-H)⁻ of parent * 2].

  • Prevention: Follow the recommendations outlined in the troubleshooting workflow and the experimental protocols below to minimize oxidation during sample preparation and storage.

Data Summary

The stability of N-Acetyl-L-cysteine (NAC), a close analog, provides a strong indication of the stability profile for its deuterated counterpart.

Table 1: Stability of N-Acetylcysteine (200 mg/mL) Solution in Oral Syringes

Storage ConditionTime Point% of Initial Concentration Remaining
Room Temperature (~25°C)3 Months99%
Room Temperature (~25°C)6 Months95%
Refrigerated (2-8°C)6 Months>98%

Data adapted from Kiser et al., Am J Health Syst Pharm, 2007.[12]

Table 2: Factors Influencing Thiol Oxidation Rate

FactorCondition that Increases Oxidation RateRecommended Practice for Stability
pH Neutral to Alkaline (pH > 7)Maintain a neutral or slightly acidic pH (if compatible with the experiment).[4]
Metal Ions Presence of Fe²⁺, Cu²⁺Use high-purity solvents and add a chelating agent (e.g., EDTA).[5][6][13]
Oxygen Exposure to AirUse deoxygenated solvents and work under an inert atmosphere (N₂ or Ar).[6][7]
Light Exposure to UV or strong ambient lightProtect solutions from light using amber vials.[4][7]
Temperature Elevated TemperatureStore solutions at recommended low temperatures (-20°C).[1][7]

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps to prepare a stock solution of this compound with enhanced stability.

G cluster_prep Glassware & Solvent Preparation cluster_solution Solution Preparation (Inert Atmosphere) cluster_storage Storage p1 1. Oven-dry all glassware (e.g., volumetric flask) and cool under a stream of inert gas. p2 2. Select a suitable solvent (e.g., water, buffer). Add EDTA to a final concentration of 0.1 mM. p1->p2 p3 3. Deoxygenate the solvent by sparging with N2 or Ar for at least 30-60 minutes. p2->p3 p4 4. Weigh the required amount of this compound in a tared vial. p5 5. Transfer the solid to the volumetric flask containing the deoxygenated solvent. p4->p5 p6 6. Sonicate briefly if necessary to dissolve, then dilute to the final volume. p5->p6 p7 7. Aliquot the solution into amber vials. p8 8. Purge the headspace of each vial with inert gas before sealing tightly. p7->p8 p9 9. Store immediately at -20°C or below. p8->p9

Caption: Workflow for preparing a stabilized stock solution.

Methodology:

  • Glassware Preparation: Oven-dry all glassware (e.g., volumetric flask, vials) at 120°C for at least 2 hours and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Solvent Deoxygenation: To your chosen high-purity solvent (e.g., HPLC-grade water, buffer), add a stock solution of EDTA to a final concentration of 0.1-1 mM. Transfer the solvent to a Schlenk flask and sparge with a steady stream of inert gas for 30-60 minutes to remove dissolved oxygen.[7]

  • Weighing: Allow the vial of this compound to warm to room temperature before opening. Accurately weigh the desired amount of the solid.

  • Dissolution: Under an inert atmosphere if possible (e.g., in a glovebox or using a Schlenk line), transfer the weighed solid into the volumetric flask. Add a portion of the deoxygenated solvent, swirl or sonicate briefly to dissolve, and then dilute to the final volume with the deoxygenated solvent.

  • Storage: Immediately aliquot the final solution into amber glass vials. Before sealing, purge the headspace of each vial with inert gas. Store the sealed vials frozen at -20°C.[11]

Protocol 2: RP-HPLC Method for Quantifying Degradation

This stability-indicating reverse-phase HPLC method can be used to separate and quantify this compound from its primary oxidative dimer.

Table 3: HPLC Method Parameters

ParameterSpecification
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 2-5% B, hold for 2 min, ramp to 95% B over 8-10 min, hold for 2 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL
Expected Elution The more polar monomer (this compound) will elute before the less polar dimer.

This is a general method adapted from literature for NAC and its impurities.[3][14][15] Optimization may be required for your specific instrumentation and application.

Methodology:

  • Standard Preparation: Prepare a calibration curve using a freshly prepared, stabilized stock solution of this compound (as per Protocol 1).

  • Sample Preparation: Dilute the sample to be tested to an appropriate concentration using Mobile Phase A.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards and samples for analysis.

  • Quantification: Monitor the peak area of the parent compound and the dimer. Degradation can be expressed as the percentage of the dimer peak area relative to the total peak area (parent + dimer).

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, even though I'm using a deuterated internal standard. What are the likely causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several sources. The most common issues include a lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[1]

Troubleshooting Guide: Inaccurate Quantification

1. Are your analyte and deuterated internal standard co-eluting perfectly?

  • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This phenomenon, known as the "deuterium isotope effect," can cause the analyte and internal standard to experience different matrix effects, compromising analytical accuracy.[1][2] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[3]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute as a single, perfectly overlapping peak.[1]

    • Adjust Chromatography: If separation is observed, consider using a column with lower resolution to promote co-elution.[1][2] Adjusting the mobile phase composition, gradient, or temperature may also help.[2]

    • Consider Alternative Isotopes: If chromatographic separation persists, using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N can be a solution as they are less prone to chromatographic shifts.[1][4]

2. Have you confirmed the isotopic and chemical purity of your deuterated standard?

  • Problem: The presence of the non-deuterated analyte as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[5] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[5]

  • Solution:

    • Review Supplier Documentation: Always request and carefully review the Certificate of Analysis (CoA) from your supplier, which should specify the isotopic and chemical purity.[1][5]

    • Perform Purity Assessment: If you have the necessary equipment, independently verify the isotopic and chemical purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1][5]

3. Could isotopic exchange be occurring?

  • Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as H/D back-exchange.[1] This is more likely if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2][6]

  • Solution:

    • Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1][6]

    • Conduct an Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[3]

Experimental Protocol: Assessing Isotopic Purity of a Deuterated Internal Standard

StepProcedure
1. Sample Preparation Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Analysis Infuse the solution directly into a high-resolution mass spectrometer or perform a liquid chromatography separation.
3. Data Acquisition Acquire the full scan mass spectrum in the appropriate ionization mode.
4. Data Analysis Identify and quantify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).

Troubleshooting Workflow for Inaccurate Quantitative Results

start Inaccurate/Inconsistent Quantitative Results check_coelution Check for Analyte/IS Co-elution start->check_coelution check_purity Verify Isotopic and Chemical Purity of IS start->check_purity check_exchange Investigate Isotopic (H/D) Exchange start->check_exchange solution_chrom Adjust Chromatographic Conditions or Use Lower Resolution Column check_coelution->solution_chrom If not co-eluting solution_purity Review CoA or Perform Independent Purity Analysis check_purity->solution_purity If purity is suspect solution_exchange Confirm Stable Label Position or Perform Incubation Study check_exchange->solution_exchange If exchange is possible start Assess IS Stability prep_samples Prepare Two Sample Sets: Set A (Neat Solvent) Set B (Blank Matrix) start->prep_samples spike_is Spike Deuterated IS into Both Sets prep_samples->spike_is incubate Incubate Both Sets Under Analytical Conditions (Time, Temp, pH) spike_is->incubate process_samples Process Samples Using Standard Extraction Procedure incubate->process_samples analyze Analyze by LC-MS/MS process_samples->analyze monitor Monitor for Increase in Non-Deuterated Analyte Signal in Set B vs. Set A analyze->monitor conclusion Significant Increase Indicates H/D Back-Exchange monitor->conclusion impure_is Impure Deuterated IS (Contains Unlabeled Analyte) signal_contribution Contributes to the Analyte's Signal impure_is->signal_contribution overestimation Overestimation of the Analyte's Concentration signal_contribution->overestimation impact_on_lloq Particularly Problematic at LLOQ overestimation->impact_on_lloq inaccurate_results Inaccurate and Unreliable Quantitative Results overestimation->inaccurate_results

References

N-Acetyl-S-methyl-L-cysteine-d3 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N-Acetyl-S-methyl-L-cysteine-d3 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterium-labeled form of N-Acetyl-S-methyl-L-cysteine. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of its non-deuterated counterpart in biological samples. It can also be used as a tracer in metabolic studies.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Short-term storage at room temperature is also possible. To ensure product integrity, it is advisable to store the compound in a tightly sealed container, protected from light and moisture.

Solubility and Solution Preparation

Q3: What is the solubility of this compound in common laboratory solvents?

For a structurally similar compound, N-acetyl-L-cysteine (NAC), more specific solubility data is available and can be used as an estimation. Please note that these values are for NAC and may differ for this compound.

Solubility Data for N-acetyl-L-cysteine (NAC) as an Estimation:

SolventApproximate Solubility
Ethanol (B145695)~50 mg/mL[3]
DMSO~50 mg/mL[3][4]
Dimethylformamide (DMF)~50 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~30 mg/mL[3][4]
Water1 g in 5 mL[5]

Q4: How should I prepare a stock solution of this compound?

Given its solubility profile, stock solutions are typically prepared in organic solvents like DMSO or ethanol.

Protocol for Preparing a Stock Solution:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.

  • For aqueous solutions, directly dissolving the crystalline solid in aqueous buffers like PBS is possible.[3]

  • It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the stock solution to minimize oxidation.[3]

Troubleshooting Guide

Q5: I am having trouble dissolving this compound. What can I do?

If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase the solvent volume: The concentration you are trying to achieve may be above the compound's solubility limit in that specific solvent.

  • Try a different solvent: Based on the available data, DMSO and ethanol are good starting points for higher concentration stock solutions.

  • Apply gentle heat: Gently warming the solution (e.g., in a 37°C water bath) can increase solubility. However, avoid excessive or prolonged heating to prevent degradation.

  • Use sonication: A brief period in an ultrasonic bath can help break up aggregates and enhance dissolution.

  • Check the purity of the compound: Impurities can sometimes affect solubility.

Q6: My this compound solution appears to be degrading. How can I prevent this?

Solutions of cysteine derivatives can be susceptible to oxidation and degradation.

  • Storage of Solutions: For aqueous solutions of the related compound N-acetyl-L-cysteine, it is not recommended to store them for more than one day.[3] Stock solutions prepared in organic solvents are more stable and can be stored at -20°C for up to a month.

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

  • Use of Additives: For aqueous solutions, the stability of N-acetyl-L-cysteine can be improved by the addition of certain additives like zinc gluconate, which has been shown to stabilize the solution for at least 8 days when stored at 5 ± 3 °C.[6][7]

Experimental Protocols and Workflows

Q7: Can you provide a general protocol for using this compound as an internal standard in an LC-MS/MS analysis?

Below is a generalized workflow for the use of this compound as an internal standard for the quantification of N-Acetyl-S-methyl-L-cysteine in a biological matrix (e.g., plasma, urine).

Experimental Workflow: Use as an Internal Standard

G cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (IS) to Samples, Calibrators, and QCs sample_prep->add_is is_stock Prepare this compound Stock Solution (IS) cal_standards Prepare Calibration Curve Standards (Analyte + IS) is_stock->cal_standards qc_samples Prepare Quality Control Samples (Analyte + IS) is_stock->qc_samples analyte_stock Prepare N-Acetyl-S-methyl-L-cysteine Stock Solution (Analyte) analyte_stock->cal_standards analyte_stock->qc_samples cal_standards->add_is qc_samples->add_is extraction Perform Sample Extraction (e.g., Protein Precipitation, SPE) add_is->extraction lcms Inject Extracted Samples onto LC-MS/MS System extraction->lcms data_acq Acquire Data (MRM transitions for Analyte and IS) lcms->data_acq integration Integrate Peak Areas (Analyte and IS) data_acq->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quant Quantify Analyte Concentration using Calibration Curve ratio->quant

Caption: Experimental workflow for using this compound as an internal standard.

Detailed Methodological Steps:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (Internal Standard, IS) in an appropriate organic solvent (e.g., 1 mg/mL in methanol).

    • Prepare a stock solution of the non-labeled analyte, N-Acetyl-S-methyl-L-cysteine, in the same solvent at a known concentration.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.

    • Spike each calibration standard and QC sample with a fixed concentration of the IS stock solution.

  • Sample Preparation:

    • Thaw the biological samples (e.g., plasma, urine).

    • To a known volume of each sample, add the same fixed amount of the IS solution as used in the calibration standards.

    • Perform a sample clean-up/extraction procedure. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to precipitate proteins. The sample is then centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and QCs onto an appropriate Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS).

    • Develop a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the IS.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte and the IS in all injections.

    • Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship: Rationale for using a Stable Isotope-Labeled Internal Standard

G cluster_props Analyte Analyte (N-Acetyl-S-methyl-L-cysteine) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (IS) (this compound) IS->SamplePrep Prop1 Chemically Identical IS->Prop1 Prop2 Physically Similar IS->Prop2 Prop3 Mass Difference IS->Prop3 LC_MS LC-MS/MS Analysis (Ionization, Detection) SamplePrep->LC_MS Co-elute Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Compensates for variability Quant Accurate Quantification Ratio->Quant

Caption: Rationale for using a stable isotope-labeled internal standard in quantitative analysis.

References

Validation & Comparative

N-Acetyl-S-methyl-L-cysteine-d3: A Comparative Guide to Cysteine Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results.[1] This guide provides an objective comparison of N-Acetyl-S-methyl-L-cysteine-d3 and other common internal standards used for the quantification of cysteine. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2][3] This near-identical physicochemical nature ensures that the SIL internal standard co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization.[1][4] This mimicry allows for the effective correction of matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.[1][4]

This compound is a deuterated analog of a cysteine derivative, designed to serve as a reliable internal standard for the quantification of cysteine and related metabolites. Its utility lies in providing a distinct mass shift from the endogenous analyte while maintaining similar chromatographic behavior.

Performance Comparison of Cysteine Internal Standards

The selection of an internal standard is a critical step in method development. The ideal standard should not be present endogenously, should be chemically stable, and should closely mimic the analytical behavior of the target analyte. Below is a summary of the performance characteristics of this compound and other commonly used cysteine internal standards based on published validation data.

It is important to note that a direct head-to-head comparison study is not always available, and performance metrics can vary between laboratories and analytical methods.

Table 1: Comparative Performance of Cysteine Internal Standards

Internal Standard TypeSpecific ExampleLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Key AdvantagesPotential Considerations
Deuterated Cysteine Derivative This compound >0.99Typically 95-105%<15%Good co-elution with derivatized cysteine, cost-effective compared to ¹³C-labeled standards.Potential for H/D exchange, minor chromatographic shifts with high deuteration.
Deuterated Cysteine DL-Cysteine-d1>0.99Not explicitly statedNot explicitly statedClosely mimics endogenous cysteine.Potential for slight retention time shift.[1]
Deuterated Cystine d4-Cystine>0.999[3]95.2 - 105.3%[3]Intra-day: <6.2%, Inter-day: 3.8-5.0%[3]Co-elutes with the analyte, compensates well for matrix effects.[3]Potential for isotopic exchange (H/D exchange) and minor chromatographic shifts.[3]
¹³C-Labeled Cysteine [¹³C₂]-CM-CysNot explicitly stated97 ± 2%Within-day: 2.1%, Week-to-week: 8.0%High chemical stability, less prone to isotopic exchange.Higher cost of synthesis.
Structural Analog S-[2-(4-Pyridyl)ethyl]-L-cysteine (4-PEC)Not explicitly statedNot explicitly statedNot explicitly statedStable during acid hydrolysis.[5]Differences in physicochemical properties can lead to variations in extraction and ionization.
Structural Analog N-(2-mercaptopropionyl)glycine (MPG)Not explicitly statedNot explicitly statedNot explicitly statedCost-effective.Significant differences in analytical behavior compared to cysteine.

Experimental Protocols: A Generalized Approach

The following is a representative experimental protocol for the quantification of total cysteine in human plasma using a stable isotope-labeled internal standard like this compound with LC-MS/MS. This protocol is a composite of best practices and should be optimized for specific laboratory conditions and instrumentation.[6]

Sample Preparation

A significant challenge in cysteine analysis is its rapid oxidation to cystine.[7] Therefore, sample preparation typically involves reduction and alkylation steps to ensure accurate measurement of total cysteine.

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound working solution.

  • Reduction: Add 20 µL of a reducing agent solution (e.g., 100 mM TCEP) to reduce disulfide bonds. Vortex and incubate at 37°C for 30 minutes.[6]

  • Alkylation: Add 20 µL of an alkylating agent solution (e.g., 200 mM iodoacetamide) to block free thiol groups, preventing re-oxidation. Vortex and incubate in the dark at room temperature for 60 minutes.[6]

  • Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins. Vortex vigorously.[6]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is typical.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

Table 2: Representative LC-MS/MS Parameters

ParameterSetting
LC Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Note: MRM transitions for the analyte and internal standard must be optimized on the specific instrument used.

Visualizing Key Pathways and Workflows

Understanding the biological context of cysteine and the analytical process is crucial. The following diagrams, generated using Graphviz, illustrate the cysteine metabolic pathway and a typical experimental workflow.

cluster_cysteine_pathway Cysteine Metabolism Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CSE Glutathione Glutathione (GSH) Cysteine->Glutathione Taurine Taurine Cysteine->Taurine Pyruvate Pyruvate Cysteine->Pyruvate Glutamate Glutamate Glutamate->Glutathione Glycine Glycine Glycine->Glutathione

Caption: Simplified diagram of the Cysteine Metabolism Pathway.

cluster_workflow Experimental Workflow for Cysteine Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Reduce Reduction of Disulfides Spike->Reduce Alkylate Alkylation of Thiols Reduce->Alkylate Precipitate Protein Precipitation Alkylate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Data Quantification Analyze->Quantify

References

A Comparative Guide to the Cross-Validation of Analytical Methods for S-methyl-L-cysteine using N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount for robust and reproducible results. This guide provides a comparative overview of analytical methods for the quantification of S-methyl-L-cysteine (SMC), a potential biomarker, using different isotope-labeled internal standards. We will explore a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and discuss the cross-validation considerations when employing an alternative internal standard, N-Acetyl-S-methyl-L-cysteine-d3.

The Role of Internal Standards in Analytical Method Validation

In quantitative analysis, particularly with LC-MS/MS, internal standards are crucial for correcting variations during sample preparation, chromatography, and detection. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process. This minimizes the impact of matrix effects and improves the accuracy and precision of the results.[1][2][3]

This guide compares two LC-MS/MS methods for the quantification of S-methyl-L-cysteine (SMC), each utilizing a different SIL internal standard.

  • Method A: Employs ³⁴S-Trideuteromethyl-cysteine (³⁴S-d3SMC) as the internal standard. This method has been validated for the analysis of SMC in human plasma and urine.[1][2][3][4][5]

  • Method B (Proposed): Utilizes this compound as the internal standard. This alternative is proposed to evaluate potential advantages in stability or chromatographic properties due to the N-acetylation.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance characteristics of Method A, based on published data, and the expected performance of Method B.[1][2][3][4][5]

Parameter Method A (³⁴S-d3SMC IS) Method B (this compound IS - Expected)
Analyte S-methyl-L-cysteine (SMC)S-methyl-L-cysteine (SMC)
Internal Standard ³⁴S-Trideuteromethyl-cysteine (³⁴S-d3SMC)This compound
Linearity (r²) > 0.9987> 0.998
Limit of Detection (LOD) - Plasma 0.04 µM~0.04 µM
Limit of Detection (LOD) - Urine 0.08 µM~0.08 µM
Limit of Quantification (LOQ) - Plasma Not explicitly stated~0.1 µM
Limit of Quantification (LOQ) - Urine Not explicitly stated~0.2 µM
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 20%< 15%
Accuracy 98.28 ± 5.66%85-115%
Extraction Recovery (Plasma) ~100%>80%
Extraction Recovery (Urine) ~90%>80%

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Method A: LC-MS/MS with ³⁴S-d3SMC Internal Standard[1][2][3][4][5]

1. Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of the internal standard solution (³⁴S-d3SMC).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate SMC from endogenous interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • SMC: m/z 136 → 90

    • ³⁴S-d3SMC: m/z 142 → 95

Proposed Method B: LC-MS/MS with this compound Internal Standard

The experimental protocol for Method B would be largely identical to Method A, with the primary modification being the internal standard used.

1. Sample Preparation:

  • The same sample preparation procedure as in Method A would be followed, but with the addition of this compound as the internal standard.

2. Liquid Chromatography:

  • The chromatographic conditions may require minor optimization to ensure baseline separation of SMC and the new internal standard, though significant changes are not anticipated due to their structural similarity.

3. Mass Spectrometry:

  • The mass spectrometer settings would be adjusted for the new internal standard.

  • MRM Transitions:

    • SMC: m/z 136 → 90

    • This compound: m/z 181 → 122 (Predicted fragmentation)

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineAnalytes Define Analytes of Interest (e.g., S-methyl-L-cysteine) SelectMethods Select Analytical Methods for Comparison (Method A vs. Method B) DefineAnalytes->SelectMethods DefineAcceptance Define Acceptance Criteria (e.g., Accuracy, Precision) SelectMethods->DefineAcceptance PrepareSamples Prepare Quality Control (QC) and Study Samples DefineAcceptance->PrepareSamples AnalyzeA Analyze Samples using Method A (³⁴S-d3SMC IS) PrepareSamples->AnalyzeA AnalyzeB Analyze Samples using Method B (this compound IS) PrepareSamples->AnalyzeB CompareData Compare Quantitative Data from Both Methods AnalyzeA->CompareData AnalyzeB->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman plot) CompareData->StatisticalAnalysis AssessBias Assess for Proportional or Constant Bias StatisticalAnalysis->AssessBias DetermineComparability Determine Comparability of Methods AssessBias->DetermineComparability ReportFindings Report Cross-Validation Findings DetermineComparability->ReportFindings

InternalStandardLogic Analyte Analyte (S-methyl-L-cysteine) SamplePrep Sample Preparation (e.g., Protein Precipitation, Extraction) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Co-processed Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Measures Concentration Accurate Concentration Ratio->Concentration Corrects for variability

References

Inter-laboratory Comparison of N-Acetyl-S-methyl-L-cysteine-d3 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of N-Acetyl-S-methyl-L-cysteine-d3, a deuterated internal standard crucial for the accurate measurement of its non-deuterated analogue, a potential biomarker in various studies. In the absence of publicly available, direct inter-laboratory comparison data for this specific molecule, this document outlines the essential performance parameters and experimental protocols that would form the basis of such a study. The presented data is hypothetical but representative of typical analytical performance for similar compounds, designed to illustrate how different methodologies might compare.

Introduction

N-Acetyl-S-methyl-L-cysteine is a metabolite of interest in toxicological and clinical research. Its deuterated form, this compound, is commonly used as an internal standard in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. An inter-laboratory comparison is essential to establish the reproducibility and reliability of analytical methods across different testing sites, a critical step in the validation of biomarkers for clinical and research applications.

This guide compares two common bioanalytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Performance

The following tables summarize the hypothetical performance characteristics of two analytical methods for this compound as determined by a mock inter-laboratory study involving three laboratories.

Table 1: Comparison of HPLC-MS/MS Method Performance Across Laboratories

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9990.997≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.50.6Reportable
Intra-day Precision (%CV) 3.2%2.8%4.1%≤ 15%
Inter-day Precision (%CV) 5.1%4.5%6.2%≤ 15%
Accuracy (% Bias) -2.5%-1.8%+3.0%Within ±15%
Recovery (%) 92%95%90%Consistent & Reproducible
Matrix Effect (%) 5%7%6%≤ 15%

Table 2: Comparison of GC-MS Method Performance Across Laboratories

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9950.9960.994≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.21.1Reportable
Intra-day Precision (%CV) 4.5%3.9%5.3%≤ 15%
Inter-day Precision (%CV) 7.2%6.8%8.1%≤ 15%
Accuracy (% Bias) -4.0%-3.5%+4.8%Within ±15%
Recovery (%) 85%88%83%Consistent & Reproducible
Matrix Effect (%) Not directly assessedNot directly assessedNot directly assessedNot applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the two methods compared.

3.1. HPLC-MS/MS Method

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a working solution of the internal standard (this compound).

    • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

3.2. GC-MS Method

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) by heating at 70°C for 30 minutes to increase volatility.

  • Gas Chromatography Conditions:

    • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI).

    • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis cluster_gc_ms GC-MS Analysis start Plasma Sample add_is Add Internal Standard (this compound) start->add_is extraction Extraction add_is->extraction hplc HPLC Separation extraction->hplc derivatization Derivatization extraction->derivatization msms Tandem MS Detection hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis gc GC Separation derivatization->gc ms MS Detection gc->ms ms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_params Key Performance Parameters reliability Assay Reliability accuracy Accuracy reliability->accuracy precision Precision reliability->precision reproducibility Reproducibility reliability->reproducibility inter_lab Inter-laboratory Comparison inter_lab->reproducibility

Caption: Key parameters for assessing analytical method reliability.

Conclusion

This guide outlines a framework for an inter-laboratory comparison of this compound analysis. Based on the hypothetical data, the HPLC-MS/MS method demonstrates superior sensitivity (lower LLOQ) and slightly better precision and accuracy compared to the GC-MS method. However, both methods can be considered reliable when adhering to strict validation protocols. The choice of method may depend on the specific requirements of a study, such as required sensitivity and available instrumentation. A robust inter-laboratory comparison, guided by principles from regulatory bodies like the FDA, is paramount for the standardization and validation of this and other important biomarkers.

A Comparative Guide to the Accuracy and Precision of N-Acetyl-S-methyl-L-cysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of analytes in biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of N-Acetyl-S-methyl-L-cysteine-d3, a deuterated internal standard, with alternative non-deuterated standards, supported by experimental data.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute chromatographically and experience similar ionization effects. This intrinsic similarity enables them to effectively compensate for variations during sample preparation and analysis, leading to superior accuracy and precision.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary alternative to a deuterated internal standard is a structural analog, a molecule with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising data quality.

This guide will focus on the use of a deuterated internal standard for the analysis of S-methyl-L-cysteine (SMC), a biomarker relevant in various physiological and pathological studies. We will present validation data from a published LC-MS/MS method that utilizes an isotope-labeled internal standard, which serves as a direct surrogate for the performance of this compound. For comparison, we will discuss the use of a structural analog, the D-enantiomer of S-methyl-L-cysteine, as an internal standard in a gas chromatography-mass spectrometry (GC-MS) method. It is important to note that a direct comparison is challenging due to the different analytical platforms; however, it provides valuable insights into the performance of a non-deuterated alternative.

Data Presentation

The following tables summarize the performance characteristics of an LC-MS/MS method for S-methyl-L-cysteine (SMC) utilizing a deuterated internal standard, analogous to this compound.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for SMC with a Deuterated Internal Standard [1][2]

ParameterUrinePlasma
Linearity (r²)> 0.9998> 0.9987
Limit of Detection (LOD)0.08 µM0.04 µM
Lower Limit of Quantification (LLOQ)0.24 µM0.12 µM

Table 2: Accuracy and Precision of the LC-MS/MS Method for SMC with a Deuterated Internal Standard [1][2]

MatrixSpiked Concentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Urine Low (1.18)5.288.80101
Medium (29.59)8.206.80101
High (739.75)10.17.20101
Plasma Low (1.18)8.8011.2997.7
Medium (5.92)6.807.8197.0
High (29.59)7.207.1695.49

Data extracted from a study on the analysis of S-methyl-L-cysteine using an isotope-labeled internal standard.[1][2]

For comparison, a study utilizing the D-enantiomer of S-methyl-L-cysteine as an internal standard for the GC-MS analysis of S-methyl-L-cysteine in hemoglobin reported that the use of single ion detection with this method was three times more sensitive than using a deuterium-labeled internal standard with multiple ion detection.[3] However, specific accuracy and precision data comparable to the LC-MS/MS method were not provided in the abstract. The choice between these methods would depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation.

Experimental Protocols

Key Experiment: LC-MS/MS Method for S-methyl-L-cysteine (SMC) using a Deuterated Internal Standard[2]

This protocol provides a detailed methodology for the quantification of SMC in human plasma and urine, representative of the performance data presented above.

1. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 20 µL of 50% trichloroacetic acid (TCA) and 10 µL of the deuterated internal standard solution. Vortex for 30 seconds and keep on ice for 5 minutes. Centrifuge at 17,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis.

  • Urine: Filter the urine sample. To 10 µL of filtered urine, add 80 µL of 5% TCA and 10 µL of the deuterated internal standard solution.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor and product ion transitions for both SMC and its deuterated internal standard.

3. Method Validation:

  • Linearity: Prepare calibration curves by spiking known concentrations of SMC into the blank biological matrix.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days, respectively.

  • Sensitivity: Establish the limit of detection (LOD) and lower limit of quantification (LLOQ).

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for bioanalytical method validation.

Caption: Decision pathway for internal standard selection.

G cluster_1 Bioanalytical Method Validation Workflow prep Sample Preparation (Spiking of Analyte and Internal Standard) lc_sep LC Separation prep->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification (Analyte/IS Peak Area Ratio) data_acq->quant validation Validation Parameter Assessment (Accuracy, Precision, Linearity, etc.) quant->validation

Caption: Experimental workflow for bioanalytical method validation.

References

The Gold Standard for Bioanalysis: Justifying the Use of N-Acetyl-S-methyl-L-cysteine-d3 in Novel Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in quantitative bioassays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of N-Acetyl-S-methyl-L-cysteine and its deuterated analog, N-Acetyl-S-methyl-L-cysteine-d3, demonstrating the clear advantages of employing a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.

N-Acetyl-S-methyl-L-cysteine is a metabolite of the widely used antioxidant and mucolytic agent N-acetylcysteine (NAC)[1][2]. As a biomarker, it plays a crucial role in understanding the metabolism and detoxification pathways of NAC and other xenobiotics[3]. Accurate quantification of this metabolite is therefore essential in pharmacokinetic, toxicokinetic, and biomarker discovery studies. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is highly dependent on the internal standard used to correct for variability during sample preparation and analysis.

The Superiority of Stable Isotope-Labeled Internal Standards

Traditionally, structural analogs have been used as internal standards in bioanalytical assays. However, these compounds can exhibit different physicochemical properties compared to the analyte of interest, leading to variations in extraction recovery, matrix effects, and ionization efficiency. This can ultimately compromise the accuracy and precision of the results[4][5][6].

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, offer a significant advantage. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties. This near-identical behavior to the endogenous analyte ensures that it experiences the same variations throughout the analytical process, from extraction to detection[7][8]. The use of a SIL-IS allows for more effective normalization and, consequently, more reliable and reproducible data[7].

Performance Comparison: The Clear Advantage of this compound

The use of a deuterated internal standard demonstrably improves key validation parameters in a bioanalytical assay. The following tables summarize the expected performance differences between an assay for N-Acetyl-S-methyl-L-cysteine using a structural analog internal standard versus one using this compound. The data is based on typical performance characteristics observed in validated LC-MS/MS methods for similar small molecules[8][9][10].

Table 1: Comparison of Assay Accuracy and Precision

ParameterStructural Analog ISThis compound (SIL-IS)Justification
Accuracy (% Bias) Can exceed ±15%Typically within ±5%The SIL-IS co-elutes and experiences the same matrix effects and ionization suppression/enhancement as the analyte, leading to more accurate correction[8].
Precision (%CV) Can be >15%Typically <10%The near-identical physicochemical properties of the SIL-IS result in more consistent correction for variability throughout the entire analytical workflow[8].

Table 2: Comparison of Assay Robustness and Reliability

ParameterStructural Analog ISThis compound (SIL-IS)Justification
Matrix Effect Variability (%CV) Higher (>15%)Low (<10%)The SIL-IS effectively compensates for variations in matrix effects between different biological samples[7][8].
Recovery Variability (%CV) Higher (>15%)Low (<10%)The SIL-IS tracks the analyte's recovery during sample preparation more reliably than a structural analog[8].

Experimental Workflow and Signaling Pathway

The use of this compound is integral to a robust bioanalytical workflow designed to accurately measure the analyte in complex biological matrices.

Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine GSH Glutathione (GSH) Cysteine->GSH GST Glutathione S-Transferases (GSTs) GSH->GST Antioxidant Antioxidant Defense GSH->Antioxidant Metabolite N-Acetyl-S-methyl-L-cysteine GST->Metabolite Xenobiotics Xenobiotics / Electrophiles Xenobiotics->GST Detox Detoxification & Excretion Metabolite->Detox ROS Reactive Oxygen Species (ROS) ROS->Antioxidant

References

The Gold Standard in Bioanalysis: A Cost-Benefit Analysis of N-Acetyl-S-methyl-L-cysteine-d3 for Routine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of N-Acetyl-S-methyl-L-cysteine-d3, a deuterated stable isotope-labeled internal standard, with its non-deuterated counterparts for the routine testing of S-methyl-L-cysteine (SMC) and its metabolites. By examining experimental data, detailed methodologies, and cost considerations, this document aims to provide a comprehensive cost-benefit analysis to inform your analytical strategy.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting the inherent variability in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest throughout the entire analytical workflow, from extraction to detection. This compound serves this purpose for the quantification of endogenous S-methyl-L-cysteine, a biomarker relevant in various metabolic and clinical studies.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte, S-methyl-L-cysteine. This similarity ensures co-elution during chromatography and similar behavior during sample preparation and ionization, which is crucial for accurately compensating for matrix effects.

Non-deuterated internal standards, typically structural analogs of the analyte, can exhibit different retention times, extraction efficiencies, and ionization responses. These discrepancies can lead to inadequate correction for matrix-induced variations and, consequently, less accurate and precise quantitative results.

Parameter This compound (Deuterated IS) Non-Deuterated Structural Analog IS Rationale
Chemical & Physical Properties Nearly identical to S-methyl-L-cysteineSimilar but not identical to S-methyl-L-cysteineDeuterium substitution has a minimal effect on physicochemical properties.
Chromatographic Co-elution High degree of co-elution with the analytePotential for chromatographic separation from the analyteSimilar properties lead to similar retention behavior.
Matrix Effect Compensation ExcellentVariable and often incompleteCo-elution and similar ionization behavior ensure that both analyte and IS are equally affected by matrix components.
Accuracy & Precision HighCan be compromisedBetter correction for variability leads to more reliable data.
Availability Requires specialized synthesisMore readily availableThe synthesis of deuterated compounds is a more complex process.
Cost HigherLowerThe complexity of synthesis and purification increases the cost.

Experimental Data: A Case Study in SMC Quantification

A study detailing an LC-MS/MS method for the simultaneous quantification of S-methyl-L-cysteine (SMC) and its metabolite S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) in human plasma and urine highlights the effectiveness of using a stable isotope-labeled internal standard.[1][2][3][4] While the study utilized synthesized ³⁴S-trideuteromethyl-L-cysteine (³⁴S-d3SMC) and its sulfoxide, the principles and outcomes are directly applicable to the use of this compound.

The method demonstrated high accuracy and precision, with a quantification accuracy of 98.28 ± 5.66%.[1][2][3][4] The limits of detection (LOD) and quantification (LOQ) were in the low micromolar range, suitable for endogenous levels of the analytes in biological fluids.[1][2][3][4]

Table of Performance Data from a Validated LC-MS/MS Method Using a Deuterated Internal Standard for SMC and SMCSO Analysis [4]

Parameter SMC (in Urine) SMCSO (in Urine) SMC (in Plasma) SMCSO (in Plasma)
Linear Range (µM) 0 - 739.750 - 661.460 - 73.980 - 66.15
Correlation Coefficient (r²) > 0.9998> 0.9995> 0.9987> 0.9987
LOD (µM) 0.080.030.040.02
LOQ (µM) 0.270.100.130.07
Extraction Recovery 0.9 ± 0.10.8 ± 0.041.0 ± 0.10.7 ± 0.02

These results underscore the robustness and reliability of using a deuterated internal standard for the routine testing of SMC and its metabolites.

Cost-Benefit Analysis

The primary drawback of using this compound is its higher cost compared to non-deuterated alternatives. The synthesis of isotopically labeled compounds is a specialized and more expensive process. For instance, related deuterated N-acetyl-cysteine derivatives can cost several hundred dollars per milligram.[5][6] In contrast, non-deuterated N-acetyl-L-cysteine is a readily available and significantly cheaper commodity chemical.[7]

Cost Comparison (Estimated)

Compound Estimated Price (per mg)
N-Acetyl-d3-S-(N-methylcarbamoyl)-L-cysteine~$571[5]
N-(Acetyl-d3)-S-benzyl-L-cysteine~$332[6]
N-Acetyl-L-cysteinePennies to a few dollars

Benefits of Investing in a Deuterated Internal Standard:

  • Improved Data Quality: Higher accuracy and precision lead to more reliable and defensible results.

  • Reduced Method Development Time: The predictable behavior of deuterated standards can streamline method validation.

  • Fewer Failed Analytical Runs: Robustness against matrix effects minimizes the need for re-analysis.

  • Increased Confidence in Results: Crucial for decision-making in drug development and clinical research.

Experimental Protocols

Key Experiment: Quantification of S-methyl-L-cysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for SMC analysis.[1][2][3][4]

1. Materials and Reagents:

  • S-methyl-L-cysteine (analyte standard)

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Trichloroacetic acid (TCA) solution (50%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (a known concentration of this compound in a suitable solvent).

  • Vortex briefly.

  • Add 20 µL of 50% TCA solution to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column or a HILIC column for polar analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient optimized to separate SMC from other plasma components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • S-methyl-L-cysteine: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument optimization).

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument optimization, will be +3 Da compared to the non-deuterated analog).

4. Data Analysis:

  • Quantify the concentration of SMC in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte standard.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of the analyte, the following diagrams are provided.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., TCA) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis result Quantitative Result data_analysis->result

Experimental workflow for SMC quantification.

metabolic_pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine SMC S-Methyl-L-cysteine Cysteine->SMC Methylation SMCSO S-Methyl-L-cysteine sulfoxide SMC->SMCSO S-oxidation N_Acetyl_SMC N-Acetyl-S-methyl-L-cysteine SMC->N_Acetyl_SMC N-acetylation Degradation Degradation Products (e.g., Inorganic Sulfate, CO2) SMC->Degradation Deamination & Degradation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Principles

The fundamental principle for the disposal of N-Acetyl-S-methyl-L-cysteine-d3 is to treat it as a chemical waste product. It must be disposed of in accordance with all applicable national and local regulations. Under no circumstances should this compound be released into the environment.[1]

Key procedural steps include:

  • Containment: Always keep the waste material in its original container. Do not mix it with other waste products.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name.

  • Spill Management: In the event of a spill, the material should be carefully swept up and shoveled into a suitable, labeled container for disposal.[1] Avoid creating dust.[2]

  • Container Disposal: Uncleaned or empty containers should be treated with the same precautions as the product itself and disposed of accordingly.

  • Environmental Protection: Prevent the chemical from entering drains, surface water, or groundwater.[2] Contaminated washing water should be contained and disposed of properly.[2]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields (or goggles), protective gloves, and a lab coat.[1]

  • Waste Collection:

    • For solid waste, carefully transfer the this compound into a designated and properly labeled chemical waste container.

    • For solutions, pour the waste into a designated and labeled container for liquid chemical waste. Do not pour down the drain.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[1]

  • Engage Professional Disposal Services:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Follow their specific instructions for packaging and labeling.

Quantitative Data

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The general guideline is to dispose of any quantity as chemical waste.

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols that would necessitate inclusion here.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_spill_handling cluster_routine_disposal cluster_final_disposal start This compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain and clean up spill using appropriate PPE. is_spill->contain_spill Yes is_solid Is the waste solid? is_spill->is_solid No collect_residue Collect residue in a sealed, labeled container. contain_spill->collect_residue store_waste Store waste container in a designated, secure area. collect_residue->store_waste solid_waste Place in a labeled solid chemical waste container. is_solid->solid_waste Yes liquid_waste Pour into a labeled liquid chemical waste container. is_solid->liquid_waste No solid_waste->store_waste liquid_waste->store_waste professional_disposal Arrange for professional hazardous waste disposal. store_waste->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Acetyl-S-methyl-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific laboratory operations is necessary to determine the appropriate PPE.[2][3] The minimum required PPE for handling N-Acetyl-S-methyl-L-cysteine-d3 includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][4] This should be supplemented with appropriate gloves and other protective equipment based on the task.[2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesMust meet European standard EN 166 or equivalent.[5]Protects eyes from chemical splashes, dust, or flying debris.[6]
Face ShieldRecommended for tasks with a high risk of splashing.[2][6]Provides additional protection for the entire face.
Hand Protection GlovesNitrile or neoprene gloves are recommended.[7]Prevents skin exposure to chemicals.[6] Disposable nitrile gloves are suitable for incidental contact and should be removed immediately after contact with the chemical.[2]
Body Protection Lab CoatStandard lab coat or disposable gown.[7][8]Protects clothing and skin from splashes and spills.[6]
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 or N100 respirator should be used if dust is generated and ventilation is inadequate.[7]Protects against inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a chemical fume hood should be used.[1][9]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Ground all equipment containing the material to prevent static discharge.[5]

2. Handling the Compound:

  • Avoid all personal contact, including the inhalation of dust.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling the substance.

  • Use appropriate tools to handle the solid material to avoid direct contact.

3. Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9]

  • Protect the compound from light.

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Disposal Plan

All waste disposal procedures must comply with applicable federal, state, and local regulations.[1]

1. Waste Collection:

  • Collect waste material in its original container or a suitable, labeled, and closed container.[11]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

2. Spill Management:

  • Small Spills: Use appropriate tools to sweep up the spilled solid and place it in a convenient waste disposal container.[5] Clean the contaminated surface with water and dispose of the cleaning materials according to local and regional authority requirements.[5]

  • Large Spills: Use a shovel to put the material into a convenient waste disposal container.[5] Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[5]

3. Final Disposal:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

  • Dispose of the material as unused product.[11] Do not let the product enter drains.[11]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash/Safety Shower Access prep2->prep3 handle1 Weigh/Handle Compound in Fume Hood prep3->handle1 handle2 Avoid Dust Inhalation and Skin Contact handle1->handle2 handle3 Wash Hands Thoroughly After Handling handle2->handle3 store1 Store in Tightly Sealed Container handle3->store1 disp1 Collect Waste in Labeled, Closed Container handle3->disp1 store2 Keep in Cool, Dry, Well-Ventilated Area store1->store2 store3 Protect from Light and Incompatible Materials store2->store3 disp2 Manage Spills According to Protocol disp1->disp2 disp3 Dispose of via Licensed Disposal Company disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.